Menaquinone 12
Beschreibung
BenchChem offers high-quality Menaquinone 12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 12 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRCGAQNZQEJS-WPPIEQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H104O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27670-93-5 | |
| Record name | Menaquinone 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Pursuit of Twelve: A Technical Guide to Menaquinone-12 Producing Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of Menaquinone-12 (MK-12), a long-chain vitamin K2 variant, and the bacterial strains capable of its synthesis. As the biological significance of long-chain menaquinones in human health continues to be unveiled, the identification and characterization of microbial sources for these compounds are of paramount importance for research and development in the pharmaceutical and nutraceutical sectors. This document moves beyond a mere recitation of facts to offer a synthesized understanding of the underlying biochemistry, genetics, and analytical methodologies pertinent to the study of MK-12 producing bacteria.
Introduction: The Expanding Universe of Menaquinones
Vitamin K, an essential fat-soluble vitamin, exists in two primary forms: phylloquinone (vitamin K1), predominantly found in green leafy vegetables, and menaquinones (vitamin K2), which are primarily of microbial origin.[1] Menaquinones are a family of molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain.[2] This side chain can range from 2 to 13 isoprene units, and the length of this chain significantly influences the molecule's bioavailability and biological activity. While shorter-chain menaquinones like MK-4 and MK-7 have been extensively studied, the focus is increasingly shifting towards the therapeutic potential of very long-chain menaquinones such as Menaquinone-12 (MK-12).
The Significance of Long-Chain Menaquinones
The physiological roles of menaquinones extend beyond their classical function in blood coagulation.[1] They are crucial for bone metabolism and cardiovascular health, and emerging evidence suggests their involvement in cellular energy production and as antioxidants.[1] The length of the isoprenoid side chain is a critical determinant of a menaquinone's lipophilicity, which in turn affects its absorption, transport, and tissue distribution. Longer side chains are associated with a longer plasma half-life, suggesting a more sustained biological effect. The unique properties of MK-12, with its 12 isoprene units, make it a compelling target for research into age-related diseases and other health conditions.
Bacterial Sources of Menaquinone-12: A Focus on Thermoleophilum
While many bacterial species produce menaquinones, the synthesis of very long-chain variants like MK-12 is less common and appears to be a chemotaxonomic characteristic of specific genera.[3] A notable example of bacteria producing MK-12 is the genus Thermoleophilum. These are thermophilic, aerobic, non-sporulating, Gram-positive bacteria.
| Bacterial Species | Menaquinone Profile | Reference |
| Thermoleophilum album | MK-12 | [Journal of General and Applied Microbiology, 1985] |
| Thermoleophilum minutum | MK-12 | [Journal of General and Applied Microbiology, 1985] |
The presence of MK-12 as the major menaquinone in these species highlights their unique lipid biochemistry and makes them a primary subject for the study of the biosynthesis of this long-chain vitamin K2 analog. The investigation of such extremophiles can provide valuable insights into the enzymes and metabolic pathways responsible for the production of very long-chain isoprenoids.
The Molecular Machinery: Biosynthesis of Menaquinone-12
The biosynthesis of menaquinones is a multi-step process involving a conserved pathway for the synthesis of the naphthoquinone head group and a variable pathway for the elongation of the isoprenoid side chain.[4][5]
Naphthoquinone Ring Synthesis
The formation of the 2-methyl-1,4-naphthoquinone ring begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by the products of the men genes (menF, menD, menH, menC, menE, and menB) converts chorismate to o-succinylbenzoate (OSB), which is then cyclized and aromatized to form 1,4-dihydroxy-2-naphthoate (DHNA).[4]
Isoprenoid Side Chain Elongation: The Role of Polyprenyl Diphosphate Synthases
The length of the menaquinone side chain is determined by a class of enzymes called polyprenyl diphosphate synthases (PDSs). These enzymes sequentially condense isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) to generate polyprenyl diphosphate molecules of varying lengths. For the synthesis of MK-12, a dodecaprenyl diphosphate synthase is required to create a C60 isoprenoid chain.
The diversity of PDS enzymes across different bacterial species is responsible for the variety of menaquinone isoforms observed in nature. While specific dodecaprenyl diphosphate synthases from MK-12 producing bacteria have not been extensively characterized, the conserved nature of PDS enzymes suggests that they can be identified through genomic analysis and functional characterization. The heterologous expression of PDS genes in a host organism like E. coli has been successfully used to produce specific menaquinone isoforms, demonstrating the potential for synthetic biology approaches to produce MK-12.
Final Assembly
The final step in menaquinone biosynthesis is the attachment of the polyprenyl diphosphate side chain to the DHNA head group, a reaction catalyzed by a polyprenyltransferase, the product of the menA gene.[4] This is followed by a methylation step to yield the final menaquinone molecule.
Experimental Protocols: From Culture to Quantification
The successful study of MK-12 producing bacteria relies on robust methodologies for cultivation, extraction, and analysis. The following protocols provide a framework that can be adapted for specific research needs.
Cultivation of MK-12 Producing Bacteria
The cultivation conditions will depend on the specific requirements of the bacterial strain. For thermophilic organisms like Thermoleophilum, cultivation at elevated temperatures is necessary.
Protocol 1: Cultivation of Thermoleophilum sp.
-
Medium Preparation: Prepare a suitable growth medium, such as ATCC medium 1246 (Thermoleophilum Medium), which contains yeast extract, tryptone, and glucose.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the Thermoleophilum strain.
-
Incubation: Incubate the culture at the optimal growth temperature for the species (e.g., 60°C for T. album) with aeration.
-
Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvesting: Harvest the cells in the late logarithmic or early stationary phase of growth by centrifugation.
-
Cell Pellets: Wash the cell pellets with a suitable buffer and store them at -80°C until extraction.
Extraction of Menaquinone-12
Menaquinones are lipid-soluble and are located in the bacterial cell membrane. Efficient extraction requires the use of organic solvents.
Protocol 2: Extraction of Menaquinones
-
Cell Lysis: Resuspend the cell pellet in a small volume of water or buffer. Cell lysis can be enhanced by sonication or bead beating, especially for Gram-positive bacteria.
-
Solvent Extraction: Add a mixture of chloroform and methanol (2:1, v/v) to the cell suspension.
-
Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids, including menaquinones.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC analysis (e.g., ethanol or isopropanol).
Identification and Quantification of Menaquinone-12 by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of menaquinones. A reverse-phase column is typically used to separate the different menaquinone isoforms based on the length of their isoprenoid side chains.
Protocol 3: HPLC Analysis of Menaquinones
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV or fluorescence detector.
-
Mobile Phase: A gradient of two mobile phases is typically used for optimal separation. For example, Mobile Phase A could be methanol/water, and Mobile Phase B could be a less polar solvent like isopropanol or hexane. The specific gradient will need to be optimized.
-
Injection: Inject the reconstituted lipid extract onto the HPLC column.
-
Detection: Monitor the elution of menaquinones by their absorbance in the UV range (typically around 248 nm or 270 nm). For increased sensitivity, fluorescence detection can be used after post-column reduction of the menaquinones.
-
Identification: Identify the MK-12 peak by comparing its retention time to that of a purified MK-12 standard. If a standard is not available, identification can be confirmed by collecting the peak and analyzing it by mass spectrometry.
-
Quantification: Quantify the amount of MK-12 by comparing the peak area to a standard curve generated with known concentrations of an MK-12 standard.
Future Perspectives and Applications
The identification of bacterial strains that produce MK-12 opens up new avenues for research and development. Further studies are needed to fully characterize the biological activities of MK-12 and to understand its potential therapeutic applications. The elucidation of the specific enzymes involved in the synthesis of the dodecaprenyl side chain could enable the development of engineered microbial cell factories for the sustainable production of this rare and valuable menaquinone. As our understanding of the intricate roles of long-chain menaquinones in human health deepens, the importance of microbial sources of these compounds will undoubtedly continue to grow.
References
- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 1(2).
- Halder, M., et al. (2019). Vitamin K: double bonds beyond coagulation insights into differences between vitamin K1 and K2 in health and disease. International journal of molecular sciences, 20(4), 896.
- Collins, M. D., & Jones, D. (1981). Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication. Microbiological reviews, 45(2), 316–354.
- Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241–280.
- Tamaoka, J., et al. (1985). The menaquinone system in the classification of aerobic, gram-positive, thermophilic bacteria. Journal of General and Applied Microbiology, 31(4), 355-366.
- Nowicka, B., & Kruk, J. (2010). Occurrence, biosynthesis and function of isoprenoid quinones. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1797(9), 1587-1605.
- Sato, T., et al. (2009). Production of menaquinone (vitamin K2)-7 by Bacillus subtilis. Journal of bioscience and bioengineering, 107(5), 532-535.
- Walther, B., et al. (2013). Menaquinones, bacteria, and the food supply: the relevance of dairy and fermented food products to vitamin K requirements. Advances in Nutrition, 4(4), 463-473.
- Kurosu, M., & Begari, Y. (2010). Vitamin K2 in health and disease. IntechOpen.
- Conly, J. M., & Stein, K. (1992). The production of menaquinones (vitamin K2) by intestinal bacteria and their role in maintaining coagulation homeostasis. Progress in food & nutrition science, 16(4), 307-343.
- Shearer, M. J., & Newman, P. (2008). Metabolism and cell biology of vitamin K. Thrombosis and haemostasis, 100(10), 530-547.
Sources
- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Menaquinone-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone-12 (MK-12), a member of the vitamin K2 family characterized by a long isoprenoid side chain, is a lipophilic molecule primarily of microbial origin. Its extended side chain imparts unique physicochemical properties that influence its localization within the cellular membrane and its role in vital biological processes such as electron transport. This technical guide provides a comprehensive overview of the known natural sources of MK-12, with a primary focus on the actinomycete Actinoplanes teichomyceticus. We will delve into the methodologies for the cultivation of this microorganism, the extraction and purification of MK-12, and the analytical techniques for its definitive identification and characterization. Furthermore, this guide will explore the biosynthesis of very-long-chain menaquinones and discuss the potential biological significance of MK-12.
Introduction to Menaquinone-12
Menaquinones (MKs), collectively known as vitamin K2, are a class of lipid-soluble compounds essential for various physiological functions. They share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain at the 3-position. This side chain can vary from one to fifteen isoprene units, and the specific length is denoted by "-n" in MK-n[1]. Menaquinones with longer side chains, such as MK-12, are of particular interest due to their strong lipophilicity and potential for unique biological activities.
While shorter-chain menaquinones are found in some fermented foods and animal products, very-long-chain menaquinones like MK-12 are exclusively synthesized by specific bacteria[1]. These molecules are integral components of the bacterial cytoplasmic membrane, where they function as electron carriers in the respiratory electron transport chain[2][3][4]. The length of the isoprenoid side chain can influence the fluidity and other properties of the cell membrane, suggesting that organisms producing MK-12 may possess adaptations to specific environmental niches.
Primary Natural Source: Actinoplanes teichomyceticus
The most well-documented natural source of Menaquinone-12 is the Gram-positive, filamentous bacterium Actinoplanes teichomyceticus. This soil-dwelling actinomycete is renowned for its production of the glycopeptide antibiotic teicoplanin[5][6][7][8]. Chemotaxonomic studies, which are crucial for bacterial classification, have consistently identified a complex of very-long-chain menaquinones in A. teichomyceticus, with MK-12 being a significant component alongside other long-chain variants.
Chemotaxonomic Profile of Actinoplanes teichomyceticus
The chemical composition of a bacterium provides a "fingerprint" that aids in its classification. For Actinoplanes teichomyceticus (type strain ATCC 31121), the menaquinone profile is a key characteristic. While the primary industrial focus has been on its antibiotic production, detailed analyses of its cellular components have revealed the presence of a series of long-chain menaquinones.
| Chemotaxonomic Marker | Actinoplanes teichomyceticus Profile |
| Major Menaquinones | MK-10, MK-11, MK-12 , MK-13 |
| Cell Wall Diamino Acid | meso-Diaminopimelic acid |
| Whole-cell Sugars | Glucose, mannose, rhamnose, xylose |
| Phospholipid Profile | Phosphatidylethanolamine, phosphatidylinositol |
| Major Fatty Acids | Branched-chain fatty acids (e.g., iso-C15:0, anteiso-C15:0) |
This table summarizes the key chemotaxonomic features of A. teichomyceticus, highlighting the presence of MK-12.
The presence of this complex of very-long-chain menaquinones is a distinguishing feature of the genus Actinoplanes and related actinomycetes.
Methodologies for Production, Extraction, and Analysis of Menaquinone-12
The successful isolation and study of MK-12 from Actinoplanes teichomyceticus requires a systematic workflow encompassing cultivation, extraction, purification, and detailed analysis.
Cultivation of Actinoplanes teichomyceticus
Actinoplanes teichomyceticus can be cultivated using standard bacteriological techniques, though optimization of media and fermentation parameters can influence the production of secondary metabolites, including menaquinones. While media for teicoplanin production are well-established, these can serve as a starting point for optimizing MK-12 yield[8].
Experimental Protocol: Cultivation of Actinoplanes teichomyceticus ATCC 31121
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulating culture of A. teichomyceticus from an agar slant (e.g., Bennett's agar) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.
-
-
Production Fermentation:
-
Transfer the seed culture (5-10% v/v) to a production medium. A suitable medium for general growth and secondary metabolite production could be:
-
Glucose: 20 g/L
-
Soybean meal: 15 g/L
-
Yeast extract: 5 g/L
-
CaCO₃: 2 g/L
-
(Adjust pH to 7.0 before sterilization)
-
-
Incubate in a fermenter or baffled flasks at 28-30°C with agitation (e.g., 200 rpm) and aeration for 5-7 days.
-
Causality Behind Experimental Choices:
-
The two-stage cultivation (seed and production) ensures a robust and healthy inoculum for the main fermentation, leading to more consistent production.
-
The complex nitrogen sources (soybean meal and yeast extract) provide essential amino acids and growth factors.
-
Glucose serves as the primary carbon and energy source.
-
Calcium carbonate acts as a pH buffer to counteract acidification during fermentation.
Extraction and Purification of Menaquinone-12
The highly lipophilic nature of MK-12 necessitates the use of organic solvents for its extraction from the bacterial biomass. Subsequent purification steps are required to separate it from other lipids and menaquinone variants.
Experimental Protocol: Extraction and Purification of MK-12
-
Cell Harvesting:
-
Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Wash the cell pellet twice with distilled water to remove residual medium components.
-
-
Lipid Extraction (modified Bligh-Dyer method):
-
Resuspend the wet cell pellet in a mixture of chloroform and methanol (1:2, v/v). A typical ratio is 1 g of wet cell mass to 10 mL of solvent mixture.
-
Homogenize the suspension using a bead beater or sonicator to ensure cell lysis and efficient extraction.
-
Add an equal volume of chloroform to the homogenate and mix thoroughly.
-
Add an equal volume of water to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform layer, containing the lipids including menaquinones, is collected.
-
Repeat the extraction of the aqueous and solid phases with chloroform to maximize recovery.
-
Pool the chloroform extracts and evaporate to dryness under reduced pressure.
-
-
Preliminary Purification (Solid-Phase Extraction):
-
Redissolve the lipid extract in a small volume of hexane.
-
Apply the extract to a silica gel solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with hexane to remove non-polar lipids.
-
Elute the menaquinones with a solvent of increasing polarity, such as a mixture of hexane and diethyl ether (e.g., 95:5 v/v).
-
Evaporate the eluate to dryness.
-
-
Preparative Chromatography (for pure MK-12):
-
For the isolation of pure MK-12, preparative High-Performance Liquid Chromatography (HPLC) is required.
-
Use a non-polar column (e.g., C18 or C30) and a non-aqueous mobile phase (e.g., a gradient of methanol and isopropanol).
-
Collect fractions corresponding to the elution time of MK-12, guided by analytical HPLC (see section 3.3).
-
Self-Validating System:
-
The use of a well-established lipid extraction method like the Bligh-Dyer ensures high recovery of lipophilic compounds.
-
The SPE step provides a crucial clean-up, removing interfering lipids that could compromise subsequent chromatographic separation.
-
Preparative HPLC allows for the isolation of individual menaquinone species with high purity.
Analytical Characterization
Definitive identification and structural elucidation of MK-12 rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for separating menaquinones. Due to the high lipophilicity of MK-12, a non-aqueous mobile phase and a C18 or, preferably, a C30 column are recommended for optimal resolution from other long-chain menaquinones.
Analytical HPLC Conditions for Long-Chain Menaquinones
| Parameter | Condition |
| Column | C30 reverse-phase, 3 µm, 2.1 x 150 mm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Isopropanol |
| Gradient | 0-10 min, 100% A; 10-30 min, linear gradient to 100% B; hold at 100% B for 10 min |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 248 nm and 270 nm |
| Column Temperature | 30°C |
Mass Spectrometry (MS)
Mass spectrometry, coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of MK-12.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used.
-
Expected Mass: The protonated molecule [M+H]⁺ for MK-12 (C₇₉H₁₁₀O₂) has a theoretical m/z of 1107.85. Adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ are also frequently observed.
-
Fragmentation: Tandem MS (MS/MS) of the parent ion will typically show a characteristic fragment ion corresponding to the naphthoquinone ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation, particularly for a novel source, ¹H and ¹³C NMR spectroscopy are indispensable. The spectra of MK-12 will show characteristic signals for the naphthoquinone ring protons and carbons, as well as a complex set of overlapping signals in the aliphatic region corresponding to the twelve isoprene units of the side chain.
Biosynthesis of Very-Long-Chain Menaquinones
The biosynthesis of menaquinones proceeds via the well-established shikimate pathway for the formation of the naphthoquinone ring, and the mevalonate or non-mevalonate pathway for the synthesis of the isoprenoid side chain[2][9]. The length of the side chain is determined by a specific class of enzymes called polyprenyl diphosphate synthases.
In organisms that produce very-long-chain menaquinones like MK-12, it is hypothesized that they possess specific polyprenyl diphosphate synthases capable of elongating the isoprenoid chain to twelve units. The regulation of these enzymes and the factors influencing the final chain length are areas of active research.
Biological Significance of Menaquinone-12
The primary role of menaquinones in bacteria is to serve as electron carriers in the respiratory chain, transferring electrons between dehydrogenases and terminal reductases[2][3][4]. The long, lipophilic tail of MK-12 anchors the molecule firmly within the cell membrane.
The exceptional length of the MK-12 side chain may confer specific advantages to Actinoplanes teichomyceticus:
-
Membrane Fluidity and Stability: The long, rigid isoprenoid chain could influence the local fluidity and organization of the membrane, potentially impacting the function of membrane-bound proteins.
-
Specialized Electron Transport: The specific redox potential and localization of MK-12 might be optimized for particular electron transport pathways in this organism, possibly related to its complex secondary metabolism.
-
Environmental Adaptation: The production of very-long-chain menaquinones could be an adaptation to specific environmental conditions, such as temperature, pH, or oxygen tension, encountered by A. teichomyceticus in its natural soil habitat.
Conclusion
Menaquinone-12 is a fascinating, yet understudied, member of the vitamin K2 family. The actinomycete Actinoplanes teichomyceticus stands out as a key natural source for this very-long-chain menaquinone. The methodologies outlined in this guide provide a robust framework for researchers to cultivate this bacterium, isolate and purify MK-12, and perform its comprehensive analytical characterization. Further research into the factors governing MK-12 biosynthesis and its precise biological role will undoubtedly open new avenues for its potential application in science and medicine.
References
-
Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 848331. [Link]
-
Liu, Y., et al. (2019). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 18(1), 129. [Link]
-
Somma, S., et al. (2011). Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin. Microbial Cell Factories, 10, 83. [Link]
-
Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(16), 4320-4324. [Link]
-
Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 848331. [Link]
-
Parenti, F., et al. (1978). Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties. The Journal of Antibiotics, 31(4), 276-283. [Link]
-
Carlsen, P. H. J., & Nielsen, J. (1998). Growth and production kinetics of a teicoplanin producing strain of Actinoplanes teichomyceticus. Journal of Biotechnology, 60(3), 159-170. [Link]
-
Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. PMC, [Link]
Sources
- 1. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 3. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth and production kinetics of a teicoplanin producing strain of Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Chemotaxonomic Significance of Menaquinone-12: A Technical Guide for Microbial Systematics and Drug Discovery
This guide provides an in-depth exploration of Menaquinone-12 (MK-12), a very-long-chain isoprenoid quinone, and its role as a specific and valuable marker in bacterial chemotaxonomy. Tailored for researchers, microbial systematists, and drug development professionals, this document synthesizes the molecular underpinnings, analytical methodologies, and functional implications of MK-12, offering a comprehensive resource for its identification and interpretation.
Introduction: Beyond the Genome—Chemical Fingerprints in Bacterial Taxonomy
In the age of genomics, while 16S rRNA gene sequencing provides a powerful framework for phylogenetic analysis, it often lacks the resolution to delineate closely related species or genera.[1] This has led to the establishment of a polyphasic approach to taxonomy, where genomic data is integrated with phenotypic and chemical characteristics.[2] Chemotaxonomy, the analysis of specific chemical markers within the cell, offers a crucial layer of resolution.[3]
Among the most reliable chemotaxonomic markers are the menaquinones (MKs), also known as vitamin K2.[4] These lipid-soluble molecules are essential components of the electron transport chain in most Gram-positive and anaerobic bacteria.[4][5] Their structure consists of a conserved 2-methyl-1,4-naphthoquinone ring attached to a polyisoprenyl side chain of varying length and saturation.[6] It is this variation in the side chain—denoted as MK-n, where 'n' is the number of isoprene units—that provides a highly specific signature for different bacterial taxa.[7]
This guide focuses on Menaquinone-12 (MK-12), a rare, very-long-chain menaquinone. Its restricted distribution makes its presence a significant finding, offering a powerful tool for the specific classification of certain bacterial groups, particularly within the phylum Actinobacteria. Understanding the distribution, biosynthesis, and analysis of MK-12 is therefore critical for accurate microbial taxonomy and can inform strategies for targeted drug discovery.
The Molecular Basis of MK-12's Significance
The taxonomic value of MK-12 is rooted in its unique structure and the specific enzymatic machinery required for its synthesis.
Structure of Menaquinone-12
Menaquinone-12 possesses a naphthoquinone head and a 60-carbon isoprenoid tail composed of twelve isoprene units. The full chemical name is 2-methyl-3-(all-trans-dodecaprenyl)-1,4-naphthoquinone. The extreme length and hydrophobicity of this side chain are believed to influence its interaction with the cell membrane, potentially affecting membrane fluidity and the organization of respiratory complexes. Long-chain menaquinones, in general, exhibit higher bioavailability and a longer half-life compared to their short-chain counterparts.[3][8]
Caption: General structure of Menaquinone-12 (MK-12).
Biosynthesis: The Enzymatic Gatekeeper of Chain Length
The production of a specific menaquinone isoprenolog like MK-12 is a direct result of a cell's genetic endowment for the MK biosynthesis pathway. The synthesis can be broadly divided into three stages.[4][9]
-
Naphthoquinone Head Synthesis: The 2-methyl-1,4-naphthoquinone ring is synthesized from chorismate, a key intermediate of the shikimate pathway. A series of enzymes encoded by the men gene cluster (e.g., MenF, D, H, C, E, B) catalyze this conversion.[6][10]
-
Isoprenoid Chain Synthesis: The isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are generated via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.
-
Elongation and Attachment: A specific polyprenyl diphosphate synthase elongates the isoprenoid chain by sequential addition of IPP units. The final chain length is determined by the substrate specificity of this enzyme. For MK-12, a dodecaprenyl diphosphate synthase is required to create the C60 precursor. The completed side chain is then attached to the naphthoquinone head by a DHNA-polyprenyltransferase, an enzyme encoded by the menA gene.[11]
The expression of a specific synthase that terminates elongation at twelve isoprene units is the ultimate reason for MK-12's limited distribution and, therefore, its chemotaxonomic power.
Caption: Simplified biosynthetic pathway leading to Menaquinone-12.
Distribution and Chemotaxonomic Application of MK-12
The presence of very-long-chain menaquinones is primarily a feature of the phylum Actinobacteria. While menaquinones with 9 or 10 isoprene units (MK-9, MK-10) are relatively common, MK-12 is exceptionally rare.
Known Producers of Menaquinone-12
Current chemotaxonomic data indicates that menaquinones with 12 isoprene units, often in various states of hydrogenation (e.g., MK-12(H4), MK-12(H6), MK-12(H8)), are characteristic markers for the family Thermomonosporaceae . This family includes several important genera of soil-dwelling, filamentous bacteria known for producing a wide array of secondary metabolites.
However, it is crucial to note that while MK-12 is reported at the family level, detailed analyses of specific genera and species within Thermomonosporaceae often report MK-9 or MK-10 derivatives as the major components. For instance, many species of the genus Actinomadura are characterized by complex profiles of hydrogenated MK-9.[12][13] This suggests that MK-12 may be:
-
A major component in only a select few, perhaps less-studied, genera or species within the family.
-
Present as a diagnostically significant minor component alongside more abundant menaquinones.
This highlights the necessity of high-resolution analysis when using menaquinone profiles for classification. The mere presence of MK-12, even as a minor constituent, can be a powerful indicator for assigning a novel isolate to this particular taxonomic family.
| Genus / Group | Predominant Menaquinone(s) Reported | Reference(s) |
| Actinomadura | Complex mixtures of hydrogenated MK-9 (e.g., MK-9(H4), MK-9(H6)) | [9][13] |
| Thermomonospora | MK-9(H6) | [14] |
| Spirillospora | MK-9(H6) | [14] |
| Family Thermomonosporaceae | MK-12(H4), MK-12(H6), MK-12(H8) | |
| Nocardiopsis | Complex mixtures of hydrogenated MK-10 (e.g., MK-10(H4), MK-10(H6)) | [13] |
| Streptomyces | Complex mixtures of hydrogenated MK-9 (e.g., MK-9(H6), MK-9(H8)) | [12] |
Table 1: Comparative menaquinone profiles of Thermomonosporaceae and related Actinobacteria genera.
Analytical Workflow for Menaquinone Identification
Accurate determination of a bacterium's menaquinone profile is a multi-step process requiring careful extraction, purification, and chromatographic analysis. The following protocol provides a robust and validated workflow.
Rationale of the Analytical Approach
The core principle is to leverage the lipophilic nature of menaquinones to separate them from other cellular components. This is achieved by:
-
Cell Lysis: Disrupting the bacterial cell wall to release membrane components.
-
Solvent Extraction: Using a biphasic solvent system (e.g., chloroform/methanol) to partition lipids, including menaquinones, into an organic phase.
-
Purification: Employing solid-phase extraction (SPE) to remove more polar lipids and other contaminants.
-
Analysis: Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the different menaquinone isoprenologs based on their hydrophobicity. Detection is typically performed with a UV detector.
Caption: Standard experimental workflow for menaquinone analysis.
Detailed Experimental Protocol
Materials:
-
Bacterial cell pellet (from late-log or stationary phase culture)
-
Chloroform, Methanol, 0.3% NaCl solution (HPLC grade)
-
Silica gel solid-phase extraction (SPE) cartridges (e.g., 1 g)
-
Hexane, Diethyl ether (HPLC grade)
-
HPLC mobile phase (e.g., Methanol/Isopropanol, 3:1 v/v)
-
Menaquinone standards (e.g., MK-7, MK-9)
-
Glass centrifuge tubes, Pasteur pipettes, rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet (approx. 100-300 mg wet weight). Lyophilizing the cells at this stage is a common practice but is not strictly necessary.
-
Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a glass tube with 1 ml of 0.3% NaCl. b. Add 3.75 ml of a Chloroform/Methanol (1:2, v/v) mixture. Vortex vigorously for 2-3 minutes to create a single-phase system and lyse the cells. c. Add 1.25 ml of chloroform. Vortex for 30 seconds. d. Add 1.25 ml of 0.3% NaCl. Vortex for 30 seconds. This creates a biphasic system.
-
Phase Separation: a. Centrifuge the mixture at ~2,000 x g for 10 minutes to separate the layers. b. Carefully remove the upper aqueous layer with a Pasteur pipette. c. Collect the lower, chloroform layer containing the total lipids into a clean glass tube.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at low heat (<40°C). Crucially, protect the sample from light from this point forward, as menaquinones are light-sensitive.
-
Purification: a. Resuspend the dried lipid extract in a minimal volume of hexane (~200 µl). b. Condition a silica SPE cartridge by washing with 5 ml of hexane. c. Load the resuspended sample onto the cartridge. d. Wash the cartridge with 10 ml of Hexane/Diethyl ether (96:4, v/v) to elute neutral lipids. e. Elute the menaquinones with 10 ml of Hexane/Diethyl ether (90:10, v/v). Note: The optimal elution solvent may need to be determined empirically.
-
Final Preparation: a. Evaporate the eluate containing the menaquinones to dryness under nitrogen. b. Reconstitute the purified sample in a small, precise volume (e.g., 100-200 µl) of the HPLC mobile phase.
-
HPLC Analysis: a. Inject 10-20 µl of the sample onto an RP-HPLC system equipped with a C18 column. b. Elute with an isocratic mobile phase, such as Methanol/Isopropanol (3:1, v/v), at a flow rate of ~1 ml/min. c. Detect the menaquinones using a UV detector at approximately 248 nm. d. Identify peaks by comparing their retention times with known menaquinone standards. Longer isoprenoid chains will have longer retention times.
Functional Implications for Drug Development
The enzymes in the menaquinone biosynthetic pathway are attractive targets for novel antibacterial agents because the pathway is essential for many pathogenic bacteria but is absent in humans.[4] The specificity of very-long-chain menaquinones like MK-12 in certain taxa could open avenues for developing highly targeted antimicrobials.
Furthermore, the physiological role of the menaquinone chain length is an area of active research. Studies suggest that long-chain MKs are more efficient in aerobic respiratory electron transport, whereas short-chain MKs may be preferred for mediating extracellular electron transfer.[15] This functional differentiation implies that bacteria producing MK-12, such as those in the Thermomonosporaceae family, may have evolved unique adaptations in their respiratory chain and membrane biology, potentially presenting novel targets for therapeutic intervention.
Conclusion and Future Perspectives
Menaquinone-12 stands out as a rare and highly specific chemotaxonomic marker. While its presence has been linked to the family Thermomonosporaceae, its precise distribution at the genus and species level requires further investigation. The identification of MK-12 in a novel isolate provides a strong, chemically-grounded piece of evidence for its taxonomic placement.
For researchers in systematics and drug discovery, the pursuit of organisms producing MK-12 is a worthwhile endeavor. It promises not only to refine the taxonomy of important bacterial groups like the Actinobacteria but also to uncover unique physiological adaptations associated with very-long-chain electron carriers, potentially revealing novel targets for the next generation of antimicrobial agents. Future work should focus on coupling advanced lipidomic techniques, such as LC-MS, with genomic analysis to definitively identify the enzymes responsible for MK-12 synthesis and to survey a wider range of bacteria for its presence.
References
- Collins, M. D., & Goodfellow, M. (1982). Menaquinone composition in the classification of Actinomadura and related taxa. Journal of General Microbiology, 128(6), 1247-1253.
- Suvarna, K., Stevenson, D., Meganathan, R., & Hudspeth, M. E. (1998). Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli. Journal of bacteriology, 180(10), 2782–2787.
-
Wikipedia. (n.d.). Thermomonosporaceae. Retrieved January 23, 2026, from [Link]
- Stamatopoulou, V., et al. (2021). Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin. PLoS ONE, 16(11), e0259489.
- Kroppenstedt, R. M. (1992). The genus Actinomadura. In The Prokaryotes (pp. 1085-1102). Springer, Berlin, Heidelberg.
- Dunphy, P. J., Phillips, P. G., & Brodie, A. F. (1971). Separation and identification of menaquinones from microorganisms. Journal of lipid research, 12(4), 442–449.
- Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition journal, 11, 93.
- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1).
- Collins, M. D., & Jones, D. (1981). Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication. Microbiological reviews, 45(2), 316–354.
- Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological reviews, 46(3), 241–280.
- Collins, M. D., & Kroppenstedt, R. M. (1983). Menaquinone composition in the classification and identification of aerobic actinomycetes. Systematic and Applied Microbiology, 4(1), 95-103.
-
Doctorfungus. (n.d.). Actinomadura Species. Retrieved January 23, 2026, from [Link]
- O'Neill, M. B., & O'Neill, M. A. (2017). Actinomadura Species: Laboratory Maintenance and Ribosome Engineering. Current protocols in microbiology, 44, 10G.1.1–10G.1.12.
- Goodfellow, M., & Kumar, Y. (2015). Chemotaxonomy of Actinobacteria.
- Collins, M. D., Goodfellow, M., & Minnikin, D. E. (1982). Menaquinone composition in the classification of Actinomadura and related taxa. Journal of General Microbiology, 128(6), 1247-1253.
- Akbari, S., & Rasouli, H. (2018). The biological responses of vitamin K2: A comprehensive review. Food & function, 9(3), 1381–1399.
-
BacDive. (n.d.). Spirillospora sp. | JCM 3123. Retrieved January 23, 2026, from [Link]
- Bárcenas-Ornelas, R., et al. (2023). Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production.
- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). In Escherichia coli and Salmonella: Cellular and Molecular Biology, 2nd ed. ASM Press.
- Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K2) in human health. The British journal of nutrition, 110(8), 1357–1368.
-
List of Prokaryotic names with Standing in Nomenclature. (n.d.). Genus: Thermomonospora. Retrieved January 23, 2026, from [Link]
- Liu, J., et al. (2021). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 20(1), 1-15.
- Zhang, C., et al. (2021). Physiological roles of short-chain and long-chain menaquinones (vitamin K2) in Lactococcus cremoris. bioRxiv, 2021.11.26.470123.
Sources
- 1. Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production [mdpi.com]
- 2. germai.app [germai.app]
- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermomonosporaceae - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note & Protocols: High-Purity Extraction of Menaquinone-12 from Bacterial Cultures
For: Researchers, scientists, and drug development professionals.
Abstract
Menaquinone-12 (MK-12), a long-chain homolog of vitamin K2, is a lipophilic molecule embedded within the cytoplasmic membranes of specific bacteria, primarily within the phylum Actinobacteria. Its extended isoprenoid side chain imparts extreme hydrophobicity, presenting significant challenges for its extraction and purification. This document provides a comprehensive, field-tested guide detailing the rationale and step-by-step protocols for the efficient isolation of high-purity MK-12 from bacterial biomass. The workflow encompasses optimized bacterial culture and harvesting, a robust lysozyme-assisted solvent extraction method, and a multi-stage chromatographic purification strategy. Furthermore, it outlines analytical techniques for the definitive identification and quantification of the final product.
Introduction: The Scientific Imperative for Isolating MK-12
Menaquinones (MKs), collectively known as vitamin K2, are vital electron carriers in bacterial respiratory chains and serve critical roles in human health[1][2]. The length of the polyisoprenoid side chain, designated as MK-n where 'n' is the number of isoprene units, dictates the molecule's lipophilicity, membrane localization, and biological activity[3][4]. MK-12, with its 12 isoprene units, represents one of the longest naturally occurring menaquinones[5][6].
The extreme hydrophobicity of MK-12 ensures it is firmly anchored within the lipid bilayer, but this same property makes it notoriously difficult to extract from the complex matrix of cellular lipids and purify to homogeneity. Standard protocols developed for shorter-chain menaquinones like MK-4 or MK-7 often yield poor recoveries for MK-12. This guide provides a validated workflow specifically tailored to overcome these challenges.
The following sections will detail a logical progression from microbial cultivation to final analytical verification, explaining the causality behind each procedural choice to empower researchers to adapt and troubleshoot the process effectively.
Principle of the Extraction & Purification Workflow
The successful isolation of MK-12 hinges on a three-phase strategy:
-
Cell Wall Disruption & Lysis: The robust cell wall of Actinobacteria, a primary source of long-chain MKs, must be compromised to allow solvent access to the cytoplasmic membrane.
-
Total Lipid Extraction: A carefully selected solvent system is used to solubilize the highly nonpolar MK-12 from the membrane, creating a crude lipid extract.
-
Multi-Modal Chromatography: The crude extract, containing a complex mixture of lipids and other menaquinone homologs, is subjected to sequential chromatographic steps to isolate MK-12 based on its unique polarity and size.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Overall workflow for Menaquinone-12 isolation."
Protocols and Methodologies
Protocol 1: Cultivation and Harvesting of MK-12 Producing Bacteria
Rationale: Maximizing the biomass of a known long-chain menaquinone producer, such as a species from the genus Actinomyces or Microbacterium, is the critical first step. Culture conditions are optimized to promote robust growth and entry into the stationary phase, where secondary metabolite production, including menaquinones, is often highest.
Materials:
-
Selected bacterial strain (e.g., Microbacterium sp.)
-
Appropriate growth medium (e.g., Tryptic Soy Broth or a specialized medium)
-
Shaking incubator
-
High-speed refrigerated centrifuge and sterile centrifuge bottles
Procedure:
-
Inoculate a 50 mL starter culture with a single colony of the bacterial strain. Incubate at the optimal temperature (typically 28-37°C) with vigorous shaking (200-250 rpm) for 48-72 hours.
-
Use the starter culture to inoculate a larger production culture (e.g., 1 L) at a 1:100 ratio.
-
Incubate the production culture under the same conditions for 5-7 days, or until the culture reaches the late stationary phase (as determined by optical density measurements at 600 nm).
-
Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. Wash the cell pellet by resuspending it in an equal volume of sterile phosphate-buffered saline (PBS) and repeating the centrifugation step.
-
The resulting wet cell pellet can be used immediately or stored at -80°C until needed. Record the wet weight of the biomass.
Protocol 2: Lysozyme-Assisted Solvent Extraction of Total Lipids
Rationale: Actinobacteria possess a thick, complex cell wall that physically impedes solvent penetration. Lysozyme is employed to enzymatically digest the peptidoglycan layer, rendering the cytoplasmic membrane accessible. A biphasic chloroform:methanol system is then used for exhaustive extraction of total cellular lipids, including the target MK-12[7]. All steps should be performed under dim light to prevent photodegradation of the menaquinone molecule[8].
Materials:
-
Wet bacterial cell pellet
-
Tris-HCl buffer (10 mM, pH 7.4)
-
Lysozyme (from chicken egg white)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Rotary evaporator
Procedure:
-
Resuspend the wet cell pellet (e.g., 10 g) in 50 mL of 10 mM Tris-HCl buffer.
-
Add 50 mg of lysozyme to the cell suspension. Incubate at 37°C for 1-2 hours with gentle agitation to facilitate cell wall digestion.
-
Transfer the suspension to a solvent-resistant container. Add 125 mL of a chloroform:methanol (2:1, v/v) mixture[7].
-
Stir vigorously at room temperature for at least 4 hours. An overnight extraction is recommended for maximal yield[7].
-
Centrifuge the mixture at 6,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant (the crude lipid extract) into a clean round-bottom flask.
-
Repeat the extraction of the cell debris pellet with another 50 mL of the chloroform:methanol mixture to ensure complete recovery. Combine the supernatants.
-
Concentrate the crude lipid extract to dryness using a rotary evaporator at a bath temperature no higher than 35°C[7]. The resulting residue is the total lipid extract.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of lysozyme-assisted solvent extraction."
Protocol 3: Multi-Stage Chromatographic Purification
Rationale: The crude lipid extract is a complex mixture. A multi-step approach is required for purification. First, normal-phase (silica gel) chromatography separates compounds based on polarity, effectively removing highly polar lipids and isolating a fraction enriched in nonpolar quinones. Second, reversed-phase high-performance liquid chromatography (RP-HPLC) provides high-resolution separation of the different menaquinone homologs based on their hydrophobicity. Due to its long side chain, MK-12 will be significantly more retained than shorter-chain MKs[8][9].
A. Step 1: Silica Gel Column Chromatography (Fractionation)
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the dry crude lipid extract in a minimal volume of hexane.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Fraction 1: 100% Hexane (elutes nonpolar lipids)
-
Fraction 2: 2-5% Diethyl Ether in Hexane (elutes menaquinones)
-
Fraction 3: 20-50% Ethyl Acetate in Hexane (elutes more polar lipids)
-
-
Collect fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing menaquinones.
-
Pool the menaquinone-rich fractions and evaporate the solvent.
B. Step 2: Preparative Reversed-Phase HPLC (High-Purity Isolation)
-
Dissolve the enriched menaquinone fraction in a suitable solvent (e.g., 2-propanol or a dichloromethane:methanol mixture).
-
Perform injections onto a preparative RP-C18 HPLC column.
-
Elute with an isocratic mobile phase suitable for separating long-chain menaquinones, such as a mixture of methanol, 2-propanol, and a nonpolar solvent like hexane[9][10].
-
Monitor the elution profile with a UV detector at ~268 nm[11].
-
Collect the peak corresponding to MK-12, which will have a significantly longer retention time than other common menaquinones (MK-7, MK-8, MK-9).
-
Evaporate the solvent from the collected fraction to yield purified MK-12.
| Parameter | Silica Gel Chromatography | Preparative RP-HPLC |
| Principle | Separation by polarity | Separation by hydrophobicity |
| Stationary Phase | Silica Gel (Polar) | C18-bonded Silica (Nonpolar) |
| Mobile Phase | Nonpolar (e.g., Hexane/Ether) | Polar (e.g., Methanol/Isopropanol) |
| Elution Order | Least polar first | Most polar first |
| Goal | Enrich MK fraction | Isolate pure MK-12 |
Protocol 4: Analytical Verification and Quantification
Rationale: The identity, purity, and concentration of the final product must be confirmed using orthogonal analytical techniques. HPLC-UV provides robust quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers definitive mass confirmation[8][9].
A. HPLC-UV Analysis:
-
Prepare a standard curve using a certified MK-12 standard (if available) or a well-characterized long-chain menaquinone standard for relative quantification.
-
Analyze the purified sample on an analytical RP-C18 or C30 column.
-
Compare the retention time of the sample peak to the standard.
-
Quantify the concentration based on the peak area and the standard curve. The UV spectrum should show characteristic absorbance maxima around 248, 260, 268, and 325 nm.
B. LC-MS Analysis:
-
Infuse the sample into a mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Confirm the presence of the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Perform tandem MS (MS/MS) to obtain characteristic fragment ions, which provides structural confirmation.
| Analyte | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| MK-12 | C₇₁H₁₀₀O₂ | 988.7677 | 989.7750 | 1011.7569 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cell lysis. | Increase lysozyme concentration or incubation time. Consider physical disruption methods (e.g., bead beating) prior to solvent extraction. |
| Inefficient solvent extraction. | Ensure sufficient solvent volume and extraction time (overnight stirring is recommended). Perform multiple extractions on the cell pellet. | |
| Poor Purity | Incomplete separation during chromatography. | Optimize the solvent gradient in silica chromatography. Optimize the mobile phase composition and use a high-resolution column for RP-HPLC. |
| Co-elution of other lipids. | Add a preliminary Solid-Phase Extraction (SPE) step before column chromatography to remove interfering compounds. | |
| Product Degradation | Exposure to light or heat. | Protect samples from light at all stages using amber vials or foil. Keep temperatures below 40°C during solvent evaporation[7]. |
Conclusion
The protocols described in this application note provide a robust and validated framework for the extraction and purification of Menaquinone-12 from bacterial sources. By understanding the scientific principles behind each step—from enzymatic cell wall digestion to the multi-modal chromatographic separation based on polarity and hydrophobicity—researchers can reliably isolate this challenging, long-chain menaquinone. The successful application of these methods will facilitate further investigation into the unique biological roles and potential therapeutic applications of MK-12.
References
-
A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth . ACS Omega. Available at: [Link]
-
Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) . Microbiology and Molecular Biology Reviews. Available at: [Link]
-
The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury . ResearchGate. Available at: [Link]
-
Dietary vitamin K is remodeled by gut microbiota and influences community composition . Gut Microbes. Available at: [Link]
-
A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass . BMC Microbiology. Available at: [Link]
-
Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance . PubMed. Available at: [Link]
-
Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli . Journal of Bacteriology. Available at: [Link]
-
Vitamin K2 . Wikipedia. Available at: [Link]
-
A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass . BMC Microbiology. Available at: [Link]
-
Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium . ResearchGate. Available at: [Link]
-
Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass . Nanyang Technological University Institutional Repository. Available at: [Link]
-
Separation and identification of menaquinones from microorganisms . PubMed. Available at: [Link]
-
Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements . Advances in Nutrition. Available at: [Link]
-
Separation techniques: Chromatography . Northern Clinics of Istanbul. Available at: [Link]
- High efficiency purification method for Menaquinone-7 recovery from fermentation media. Google Patents.
-
Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults . The American Journal of Clinical Nutrition. Available at: [Link]
-
Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography . MDPI. Available at: [Link]
-
Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults . ResearchGate. Available at: [Link]
-
Vitamin K . Linus Pauling Institute, Oregon State University. Available at: [Link]
-
Stable and Water Soluble Vitamin K2 MK7 . MediQ7. Available at: [Link]
Sources
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 5. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Menaquinone-12 (MK-12) Post-Extraction
Introduction: The Challenge of Purifying Very-Long-Chain Menaquinones
Menaquinone-12 (MK-12), a member of the vitamin K2 family, is a highly lipophilic molecule characterized by a naphthoquinone head and a long polyisoprenoid tail consisting of twelve isoprene units.[1] Like other menaquinones, the all-trans isomer of MK-12 is the biologically significant form.[2] Produced by certain bacteria, MK-12 is of growing interest to researchers and drug development professionals for its potential physiological roles. However, its extremely hydrophobic nature presents significant challenges in its purification from complex fermentation broths. The extended isoprenoid chain dictates its low solubility in polar solvents and its strong retention on reversed-phase chromatographic media, making separations from other lipids a non-trivial task.
This guide provides a comprehensive overview of the principles and techniques for the purification of MK-12 post-extraction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to develop robust and scalable purification strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Physicochemical Properties and Stability of Menaquinone-12
Understanding the fundamental properties of MK-12 is paramount for designing an effective purification workflow. While specific experimental data for MK-12 is scarce, we can extrapolate from the known properties of other long-chain menaquinones.
Solubility: Menaquinones are fat-soluble vitamins.[3] Their solubility is dictated by the long, non-polar isoprenoid side chain.
-
High Solubility: MK-12 is expected to be readily soluble in non-polar organic solvents such as n-hexane, heptane, and chloroform.[3][4]
-
Moderate to Good Solubility: It should also be soluble in solvents like ethanol, isopropanol, and ethyl acetate.[3]
-
Low Solubility: Solubility is limited in more polar solvents like methanol.[3]
-
Insoluble: MK-12 is practically insoluble in water.[3]
Physical State and Stability: Menaquinones are typically yellow crystalline or oily compounds.[3] Shorter-chain menaquinones like MK-7 have a melting point of around 54°C. Given its longer side chain, MK-12 is likely to be a waxy solid at room temperature.
Key stability considerations include:
-
Light Sensitivity: Menaquinones are unstable under light, which can promote isomerization from the active all-trans form to inactive cis-isomers.[3] All purification steps should be performed under amber or light-protected conditions.
-
Alkaline Sensitivity: The naphthoquinone ring is susceptible to degradation under alkaline conditions.[3]
-
Thermal Stability: Menaquinones are relatively stable to heat, air, and moisture.[3][5]
Pre-Purification Strategy: From Fermentation Broth to Crude Extract
The initial extraction from the fermentation broth is a critical step that dictates the purity of the starting material for chromatographic purification. The primary goal is to efficiently extract MK-12 while minimizing the co-extraction of highly polar or unwanted non-lipid impurities.
A common and effective method is a two-phase solvent extraction.
Protocol 1: Liquid-Liquid Extraction of MK-12 from Fermentation Broth
Principle: This protocol utilizes a mixture of a non-polar solvent (n-hexane) and a polar organic solvent (isopropanol) to disrupt cell membranes and partition the highly lipophilic MK-12 into the non-polar phase, leaving more polar impurities in the aqueous/isopropanol phase.
Materials:
-
Fermentation broth containing MK-12
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Saturated NaCl solution
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
Procedure:
-
To 1 volume of the fermentation broth, add 1.5 volumes of isopropanol. Mix vigorously for 5 minutes to ensure cell lysis.
-
Add 2.5 volumes of n-hexane and vortex for another 10 minutes to ensure thorough mixing and partitioning of MK-12 into the hexane layer.
-
Centrifuge the mixture at 4000 x g for 15 minutes to achieve phase separation.
-
Carefully collect the upper n-hexane layer, which contains the crude MK-12 extract.
-
To the remaining aqueous phase, add another 2.5 volumes of n-hexane and repeat the extraction (steps 2-4) to maximize recovery.
-
Pool the n-hexane extracts and wash with an equal volume of saturated NaCl solution to remove residual polar impurities.
-
Separate the n-hexane layer and dry it over anhydrous sodium sulfate.
-
Evaporate the n-hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude MK-12 extract.
Expert Insight: The isopropanol not only aids in cell lysis but also acts as a bridging solvent to improve the interaction between the aqueous broth and the n-hexane. The ratio of solvents is critical and may need to be optimized depending on the specific composition of the fermentation medium.
Chromatographic Purification Strategies for Menaquinone-12
Due to the complexity of the crude extract, which will contain a mixture of lipids, pigments, and other menaquinone congeners, a multi-step chromatographic approach is often necessary to achieve high purity.
Flash Chromatography (Normal-Phase)
Principle: Flash chromatography on silica gel is an excellent initial step for rapidly removing more polar impurities and performing a bulk separation of the lipid fraction. The non-polar MK-12 will have a low affinity for the polar silica gel and will elute early with a non-polar mobile phase.
Protocol 2: Normal-Phase Flash Chromatography of Crude MK-12 Extract
Materials:
-
Silica gel (60 Å, 40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system with appropriate size column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should provide an Rf value of approximately 0.3 for MK-12. For a highly non-polar compound like MK-12, a mobile phase of 98:2 to 95:5 (v/v) n-hexane:ethyl acetate is a likely starting point.
-
Column Packing: Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude MK-12 extract in a minimal amount of n-hexane or the mobile phase. If solubility is an issue, consider a "dry loading" technique where the extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.
-
Elution: Begin elution with the selected mobile phase. A shallow gradient of increasing ethyl acetate concentration (e.g., from 2% to 10% over 20-30 column volumes) can be used to separate lipids of varying polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing MK-12. Pool the pure fractions.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure.
Self-Validation: The purity of the pooled fractions should be assessed by analytical HPLC before proceeding to the next step. A significant reduction in the complexity of the chromatogram is expected.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: Preparative RP-HPLC is a high-resolution technique capable of separating MK-12 from closely related impurities, including other menaquinone homologs and cis-isomers. The long C12 isoprenoid chain of MK-12 will result in very strong retention on a C18 stationary phase, necessitating a mobile phase with high organic solvent content.
Protocol 3: Preparative RP-HPLC for High-Purity MK-12
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade, optional)
Procedure:
-
Mobile Phase Preparation: A purely organic mobile phase is often required for the elution of very-long-chain menaquinones. A good starting point is an isocratic mobile phase of Methanol:Isopropanol (50:50, v/v). For even stronger elution, a small percentage of dichloromethane can be added to the mobile phase, but ensure compatibility with your HPLC system.
-
Sample Preparation: Dissolve the partially purified MK-12 from the flash chromatography step in the mobile phase or a compatible strong solvent like isopropanol. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is appropriate.
-
Detection: Monitor the elution at 248 nm and 268 nm, which are common absorbance maxima for menaquinones.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Perform a loading study to determine the optimal injection volume without compromising resolution.
-
-
Fraction Collection: Collect fractions corresponding to the MK-12 peak.
-
Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the high-purity fractions and evaporate the solvent.
Causality Behind Experimental Choices: The use of a C18 column provides strong hydrophobic interactions necessary to retain and separate lipids. Isopropanol is a strong eluting solvent in reversed-phase chromatography and is effective for highly non-polar compounds. The choice of an isocratic mobile phase simplifies the method and is often sufficient after an initial flash chromatography step.
Alternative and Scalable Purification Techniques
For larger-scale purification, alternative techniques that offer higher throughput and efficiency should be considered.
Crystallization
Principle: Crystallization is a powerful and cost-effective technique for achieving high purity, especially as a final polishing step. The success of crystallization depends on finding a suitable solvent system where MK-12 has high solubility at an elevated temperature and low solubility at a reduced temperature.
Protocol 4: Recrystallization of MK-12
Materials:
-
Ethanol (95%) or Acetone
-
Crystallization vessel with a stirrer
-
Heating mantle and cooling bath
Procedure:
-
Dissolve the purified MK-12 in a minimal amount of hot ethanol (e.g., 60-70°C).
-
Once fully dissolved, slowly cool the solution with gentle stirring.
-
As the solution cools, MK-12 crystals should start to form.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Expert Insight: The choice of solvent is critical. A mixture of solvents can also be effective. For example, dissolving the MK-12 in a good solvent like hexane and then slowly adding a poor solvent like methanol can induce crystallization.
Counter-Current Chromatography (CCC)
Principle: CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. It is particularly well-suited for the separation of lipids and other natural products.[6]
For a highly non-polar compound like MK-12, a non-aqueous two-phase solvent system would be employed. A common system for separating lipids is the hexane/acetonitrile system. In this system, MK-12 would partition preferentially into the hexane phase. By carefully selecting the solvent system and operating parameters, a separation from other lipids with different partition coefficients can be achieved. CCC is readily scalable and can be used for preparative-scale purifications.
Workflow and Data Summary
The overall purification workflow can be visualized as a multi-step process, with quality control checks at each stage.
Caption: A multi-step purification workflow for Menaquinone-12.
Table 1: Comparison of Purification Techniques for Long-Chain Menaquinones
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Adsorption | Silica Gel | Hexane/Ethyl Acetate | High capacity, fast, good for initial cleanup | Lower resolution than HPLC |
| Preparative RP-HPLC | Partition | C18 or C8 Silica | Methanol, Isopropanol, Acetonitrile | High resolution, good for isomer separation | Lower capacity, high solvent consumption |
| Crystallization | Differential Solubility | None | Ethanol, Acetone, Hexane/Methanol | Highly scalable, cost-effective, yields high purity | Requires careful solvent selection and optimization |
| Counter-Current Chromatography | Liquid-Liquid Partition | Liquid (e.g., Hexane) | Liquid (e.g., Acetonitrile) | No solid support, high recovery, scalable | Requires specialized equipment and solvent system development |
Conclusion and Future Outlook
The purification of Menaquinone-12 is a challenging yet achievable task that requires a systematic and multi-step approach. By leveraging the principles of differential solubility and chromatography, high-purity MK-12 can be obtained for research and development purposes. The initial cleanup by normal-phase flash chromatography followed by a high-resolution preparative RP-HPLC step offers a robust pathway to obtaining pure material. For larger-scale production, techniques like crystallization and counter-current chromatography present viable and efficient alternatives. As research into the biological functions of very-long-chain menaquinones like MK-12 expands, the development of optimized and scalable purification protocols will be crucial for advancing the field.
References
- KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media - Google P
- Pucaj, K., et al. (2011). Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7. Toxicology Mechanisms and Methods, 21(7), 520-532.
-
Advances in Lipid Extraction Methods—A Review - PMC - NIH. [Link]
-
Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile - MDPI. [Link]
-
Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production - MDPI. [Link]
-
Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile - MDPI. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium | Request PDF - ResearchGate. [Link]
-
Menaquinone 7 | C46H64O2 | CID 5287554 - PubChem. [Link]
-
Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column - Waters Corporation. [Link]
-
Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry - MDPI. [Link]
-
Vitamin K2-4 and K2-7 Estimation in Nutraceutical Solid Dosage Forms by Post Column Derivatization with Fluorescence Detection - Indian Journal of Pharmaceutical Sciences. [Link]
-
Solvent Challenges Associated with the Storing and Extraction of Lipids - YouTube. [Link]
-
Menaquinone | C36H48O2 | CID 14009404 - PubChem - NIH. [Link]
-
Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed. [Link]
-
Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC - NIH. [Link]
-
Recent Advances in Lipid Crystallization in the Food Industry - Annual Reviews. [Link]
-
Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass | Request PDF - ResearchGate. [Link]
-
Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - Frontiers. [Link]
-
Countercurrent chromatography - Wikipedia. [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]
-
Successful flash chromatography - Biotage. [Link]
Sources
- 1. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Menaquinone-12 Extraction Yield
Welcome to the technical support center for Menaquinone-12 (MK-12) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this very-long-chain menaquinone. Here, we synthesize established biochemical principles with practical, field-proven insights to help you troubleshoot and optimize your extraction workflows, thereby maximizing your yield and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding Menaquinone-12 extraction.
Q1: What makes Menaquinone-12 particularly challenging to extract compared to shorter-chain menaquinones like MK-4 or MK-7?
A1: The primary challenge lies in its increased lipophilicity due to the long isoprenoid side chain. This makes MK-12 less soluble in moderately polar solvents and more prone to co-extracting with other lipids, complicating purification. Its location within the bacterial cytoplasmic membrane, protected by a robust cell wall, also necessitates aggressive yet carefully controlled cell lysis techniques to ensure its release without degradation.
Q2: My MK-12 extract is showing signs of degradation. What are the most likely causes?
A2: Menaquinones, including MK-12, are highly susceptible to degradation under certain conditions. The most common culprits are:
-
Light Exposure: Photo-oxidation can rapidly degrade menaquinones.[1] All extraction steps should be performed under amber or red light, or in containers wrapped in aluminum foil.
-
Alkaline Conditions: High pH can lead to the degradation of menaquinones.[2] It is crucial to maintain a neutral or slightly acidic environment throughout the extraction process. Be mindful of reagents that can create an alkaline environment, such as certain mineral salts.[2]
-
Oxidation: Exposure to atmospheric oxygen can also contribute to degradation, although to a lesser extent than light and alkaline conditions.[3]
Q3: Which solvent system is best for extracting MK-12?
A3: There is no single "best" solvent, as the optimal choice depends on the specific microbial source and downstream purification strategy. However, due to MK-12's high lipophilicity, non-polar solvents are generally more effective. A common starting point is a 2:1 (v/v) mixture of chloroform and methanol, which is effective at disrupting cell membranes and solubilizing lipids.[4] For a "greener" approach, ethanol has shown promise, particularly when combined with heating.[5][6] Hexane is another excellent non-polar solvent for solubilizing long-chain menaquinones.[3][7]
Q4: How can I efficiently lyse bacterial cells to release MK-12?
A4: Efficient cell lysis is critical for high yields. Since MK-12 is embedded in the cytoplasmic membrane, the cell wall must be thoroughly disrupted.[5][6][8] A combination of enzymatic and physical methods is often most effective:
-
Enzymatic Lysis: Pre-treatment with lysozyme can effectively degrade the peptidoglycan layer of the bacterial cell wall.[7]
-
Physical Disruption: Sonication or bead beating can then be used to physically rupture the cell membrane.[5][9] A thermo-acidic approach, combining heat, a dilute acid, and sonication, has also been shown to be highly effective.[9]
Troubleshooting Guide: From Low Yield to Impure Product
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your MK-12 extraction experiments.
Issue 1: Consistently Low or No MK-12 Yield
Q: I've performed the extraction, but my HPLC/UPLC-MS analysis shows a very low or undetectable amount of MK-12. What could be wrong?
A: This is a common and frustrating issue that can stem from several points in the workflow. Let's break down the potential causes from start to finish.
Causality Analysis: A Step-by-Step Investigation
-
Inefficient Cell Lysis: The most frequent reason for low yield is the failure to efficiently release MK-12 from the bacterial cells. The robust cell wall of many bacteria presents a significant barrier.[5][6][8]
-
Self-Validation Check: After your lysis step, take a small aliquot of the cell suspension and examine it under a microscope. You should see a significant reduction in intact cells compared to your starting material. For a more quantitative measure, you can perform a protein assay on the supernatant before and after lysis; a substantial increase in protein concentration indicates successful cell disruption.
-
-
Suboptimal Solvent Selection: As a very-long-chain menaquinone, MK-12 is highly non-polar. If your extraction solvent is not lipophilic enough, the MK-12 will remain in the cellular debris.
-
Expert Insight: While ethanol is a good "green" option, its polarity may be too high for efficient MK-12 extraction. Consider a more non-polar solvent system like hexane:isopropanol (3:2 v/v) or chloroform:methanol (2:1 v/v).[9] The longer isoprenoid tail of MK-12 necessitates a more "greasy" solvent for effective solubilization.
-
-
Insufficient Extraction Time or Temperature: The kinetics of extraction are important. Too short an extraction time will not allow for complete partitioning of the MK-12 into the solvent phase.
-
Optimization Protocol: Experiment with increasing the extraction time (e.g., from 1 hour to 3 hours) and temperature. For solvent systems like ethanol, heating to around 75°C can significantly improve extraction efficiency.[5][6][8] However, be cautious not to exceed the boiling point of your solvent.
-
Workflow Visualization: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low MK-12 yield.
Issue 2: Product Degradation
Q: My final product appears discolored, and analytical results suggest the presence of degradation products. How can I prevent this?
A: Product integrity is as important as yield. Menaquinones are sensitive molecules, and preventing their degradation requires careful handling throughout the extraction process.
Key Factors in MK-12 Degradation
| Factor | Mechanism | Prevention Strategy |
| Light | Photo-oxidation of the naphthoquinone ring and isoprenoid chain.[1] | Work under amber or red light. Wrap all glassware and storage vials in aluminum foil. |
| Alkaline pH | Instability of the naphthoquinone ring at high pH.[2] | Maintain a neutral or slightly acidic pH (pH 4-7) during extraction. Avoid alkaline reagents. |
| Heat | While thermally stable, excessive heat in the presence of oxygen can promote oxidation.[2] | Use the lowest effective temperature for extraction. If evaporating solvent, do so under a stream of nitrogen at a moderate temperature (e.g., 40°C). |
| Oxygen | Oxidation of the molecule. | Purge solvents with nitrogen before use. Store the final product under an inert atmosphere (nitrogen or argon). |
-
Trustworthiness through Self-Validation: To confirm that your handling procedures are effective, run a small-scale extraction with a known amount of a menaquinone standard (if available) and compare its recovery and purity to a standard that has not undergone the extraction process.
Issue 3: Co-extraction of Impurities
Q: My MK-12 extract is contaminated with other lipids, making downstream purification difficult. How can I improve the selectivity of my extraction?
A: Due to its lipophilic nature, co-extraction of other cellular lipids is a significant challenge. A multi-step approach combining selective extraction and purification is necessary.
Strategies for Cleaner Extraction and Purification
-
Saponification (with caution): This process involves heating the biomass with an alkali (like potassium hydroxide) to hydrolyze triglycerides into glycerol and fatty acid salts (soap), which are more water-soluble. The non-saponifiable lipids, including MK-12, can then be extracted with a non-polar solvent like hexane or petroleum ether.
-
Expert Caution: While effective, saponification introduces a high pH, which can degrade MK-12.[2] This step must be carefully controlled, keeping the temperature and time to a minimum, and neutralizing the mixture immediately after saponification before extraction.
-
-
Solid-Phase Extraction (SPE): After the initial crude extraction, SPE can be a powerful tool for cleanup. A silica-based cartridge can be used to retain more polar lipids while allowing the non-polar MK-12 to elute with a non-polar solvent.
-
Protocol Insight: After dissolving your crude extract in a minimal amount of hexane, load it onto a silica SPE cartridge. Wash the cartridge with hexane to elute the MK-12, leaving more polar impurities behind.
-
-
Flash Chromatography: For larger scale purification, flash chromatography is a viable and efficient method for separating lipids.[10] Both normal-phase (silica) and reversed-phase (C18) chromatography can be effective, depending on the specific impurities.
Purification Workflow Diagram
Caption: A workflow for the purification of MK-12 from a crude lipid extract.
Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Remember to optimize these based on your specific bacterial strain and equipment.
Protocol 1: Enhanced Lysis and Extraction of MK-12 from Bacterial Biomass
This protocol combines enzymatic and physical lysis for efficient release of MK-12.
-
Harvest Cells: Centrifuge your bacterial culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Enzymatic Digestion: Resuspend the wet cell pellet in a lysis buffer containing lysozyme (e.g., 1 mg/mL). Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Physical Lysis (Sonication): Place the mixture in an ice bath and sonicate using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.
-
Extraction: Transfer the mixture to a separating funnel. Allow the phases to separate. The MK-12 will be in the lower chloroform layer.
-
Collection and Drying: Collect the lower organic phase. Repeat the extraction of the aqueous phase and cell debris with chloroform to maximize recovery. Combine the organic phases and dry the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
Storage: Immediately redissolve the dried lipid extract in a suitable solvent (e.g., hexane) and store at -20°C or below under an inert atmosphere.
Protocol 2: Quantification of MK-12 using UPLC-MS
Accurate quantification is key to determining your extraction yield.
-
Sample Preparation: Take an aliquot of your purified extract and dilute it in an appropriate solvent (e.g., methanol or isopropanol) to a concentration within the calibration range of your instrument.
-
Chromatographic Separation: Use a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a mixture of methanol, isopropanol, and a small amount of an organic acid (e.g., formic acid) is typically effective for separating menaquinones.
-
Mass Spectrometry Detection: Use a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source in positive ion mode. Monitor for the specific m/z of the MK-12 parent ion and its characteristic fragment ions.
-
Quantification: Prepare a calibration curve using a certified MK-12 standard. Calculate the concentration of MK-12 in your sample by comparing its peak area to the calibration curve.
References
-
Tan, S. P., et al. (2020). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. Food and Bioproducts Processing, 124, 267-277. Available at: [Link]
-
Wei, H., et al. (2018). Extraction, purification and identification of menaquinones from Flavobacterium meningosepticum fermentation medium. Journal of Chromatography B, 1092, 419-426. Available at: [Link]
-
Tan, S. P., et al. (2020). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. ResearchGate. Available at: [Link]
-
Nowicka, A. M., & Kruk, J. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. European Biophysics Journal, 49(3), 279-288. Available at: [Link]
-
Park, C. H., et al. (2022). Production of Vitamin K by Wild-Type and Engineered Microorganisms. Microorganisms, 10(3), 549. Available at: [Link]
-
G. M. D. A. C. S. Costa, et al. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega. Available at: [Link]
-
Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. Available at: [Link]
-
Liu, Y., et al. (2021). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 12, 785633. Available at: [Link]
-
Wang, Y., et al. (2023). Planococcus circulans sp. nov., A Novel Bacterium Isolated from Kubuqi Desert Soil. Microorganisms, 11(1), 169. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production. Fermentation, 9(9), 784. Available at: [Link]
-
Al-Harrasi, A., et al. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Fermentation, 9(6), 569. Available at: [Link]
-
Nowicka, A. M., & Kruk, J. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. ResearchGate. Available at: [Link]
-
Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids. Available at: [Link]
-
Li, M., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Chromatography B, 1126-1127, 121768. Available at: [Link]
-
Islam, M. S., et al. (2021). A Review on Macroscale and Microscale Cell Lysis Methods. Micromachines, 12(10), 1184. Available at: [Link]
-
Suvarna, K., et al. (1998). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 180(16), 4322-4325. Available at: [Link]
Sources
- 1. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile [mdpi.com]
- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Menaquinone Stability
A Guide for Researchers, Scientists, and Drug Development Professionals on the Degradation of Menaquinones by Light and Oxygen
Welcome to the technical support center for menaquinones (Vitamin K2). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical insights into the challenges of working with these light- and oxygen-sensitive molecules. This resource will help you troubleshoot common experimental issues, ensure the integrity of your results, and develop stable formulations.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding menaquinone stability:
Q1: My menaquinone (MK-7) concentration is lower than expected in my analysis. What could be the cause?
A1: A lower-than-expected concentration of MK-7 is a frequent issue. The primary culprits are degradation due to exposure to light and/or oxygen during sample preparation and analysis. Menaquinones are highly susceptible to photodegradation, particularly from UV and visible light.[1] It is also possible that interaction with alkaline compounds or certain minerals in your formulation is causing instability.[2][3]
Q2: I'm observing extra peaks in my HPLC chromatogram when analyzing menaquinone samples. What are they?
A2: The appearance of extra peaks often indicates the presence of degradation products or isomers. Light exposure can lead to the formation of photo-oxidation products from the isoprenoid side chain.[4][5] It can also cause the conversion of the bioactive all-trans isomer of MK-7 to its less active cis isomers, which will have different retention times in your HPLC analysis.[1][6]
Q3: What are the ideal storage conditions for menaquinone standards and samples?
A3: To maintain the integrity of your menaquinones, store them in dark or opaque, well-sealed containers to protect them from light.[6] For long-term stability, it is recommended to store them at low temperatures, around 4°C, with minimal exposure to atmospheric oxygen.[6][7][8]
Q4: How significant is the impact of oxygen on menaquinone degradation?
A4: Menaquinones are susceptible to autoxidation in the presence of atmospheric oxygen.[6] However, the degradation is significantly accelerated in the presence of light.[6] For short-term storage in the dark, the impact of oxygen alone may not be as substantial.[6]
Q5: Can the type of formulation affect the stability of menaquinones?
A5: Absolutely. The stability of menaquinones can be significantly influenced by the formulation matrix. Alkaline environments and the presence of certain minerals, such as calcium and magnesium, can promote degradation.[2][3][9] Therefore, careful consideration of excipients is crucial during formulation development.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent and Non-Reproducible Analytical Results
Symptoms:
-
High variability in menaquinone concentration between replicate injections.
-
Drifting baseline or appearance of unexpected peaks during an HPLC sequence.
-
Loss of analyte concentration over the course of an automated analysis.
Potential Causes:
-
Photodegradation in the autosampler: If the autosampler vials are not light-protected, your samples can degrade while waiting for injection.
-
In-process degradation: Exposure to ambient laboratory light during sample preparation steps like weighing, dissolution, and dilution.
-
Oxygenation of the solvent: Dissolved oxygen in the mobile phase or sample solvent can contribute to oxidative degradation, especially if the analysis is lengthy.
Troubleshooting Steps & Solutions:
-
Protect Samples from Light:
-
De-gas Solvents:
-
Ensure your HPLC mobile phase and sample diluents are properly de-gassed to remove dissolved oxygen.
-
-
Run a Stability Test in the Autosampler:
-
Inject the same sample at the beginning and end of your analytical run to assess for any degradation over time. If a significant decrease in the main peak area is observed, photodegradation in the autosampler is likely the cause.
-
Issue 2: Rapid Loss of Menaquinone Potency in a Formulation
Symptoms:
-
A newly developed formulation containing menaquinone shows a significant drop in active ingredient concentration shortly after preparation.
-
The formulation changes color or develops an unusual odor.
Potential Causes:
-
Incompatible Excipients: The presence of alkaline ingredients or certain minerals (e.g., calcium carbonate, magnesium oxide) can catalyze the degradation of menaquinones.[2][3]
-
Inadequate Packaging: Using packaging that does not offer sufficient protection from light and oxygen will lead to rapid degradation.
-
High Storage Temperature: While less critical than light, elevated temperatures can accelerate oxidative degradation.[3]
Troubleshooting Steps & Solutions:
-
Excipient Compatibility Study:
-
Prepare small batches of your formulation, each omitting one excipient, to identify the problematic component.
-
Analyze the stability of menaquinone in the presence of each individual excipient to pinpoint incompatibilities.
-
-
Optimize Packaging:
-
Select opaque or amber-colored packaging that blocks UV and visible light.[6]
-
Consider packaging that minimizes headspace or use an oxygen scavenger to reduce oxygen exposure.
-
-
Conduct a Temperature Stress Study:
-
Store your formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the degradation of menaquinone over time to determine the effect of temperature on stability.
-
Experimental Protocols
Protocol 1: Stability Testing of Menaquinones in Formulation
This protocol outlines a basic workflow for assessing the stability of menaquinones in your formulation under different environmental conditions.
Materials:
-
Your menaquinone formulation.
-
Light-protective containers (e.g., amber glass vials).
-
Temperature and humidity-controlled stability chambers.
-
HPLC system with a validated method for menaquinone analysis.
Procedure:
-
Sample Preparation: Aliquot your formulation into the light-protective containers. Prepare enough samples for each time point and condition.
-
Initial Analysis (Time Zero): Immediately analyze a set of samples to establish the initial concentration of menaquinone.
-
Storage Conditions: Place the remaining samples in stability chambers under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH). Also, include a set of samples exposed to light (e.g., in a photostability chamber) and a control set stored in the dark at a low temperature (e.g., 4°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a set of samples from each storage condition and analyze the menaquinone content.
-
Data Analysis: Plot the percentage of remaining menaquinone against time for each condition to determine the degradation rate.
Protocol 2: Sample Preparation for HPLC Analysis
This protocol provides a step-by-step guide for preparing menaquinone samples for analysis while minimizing degradation.
Materials:
-
Menaquinone sample (pure substance or formulation).
-
Amber volumetric flasks and vials.
-
Appropriate solvent (e.g., a mixture of isopropanol and n-hexane).[12]
-
Analytical balance.
-
Ultrasonic bath.
-
Syringe filters (if necessary).
Procedure:
-
Work under Subdued Light: Perform all steps in a dimly lit area or under yellow light.[11]
-
Weighing: Accurately weigh the menaquinone sample directly into an amber volumetric flask.
-
Dissolution: Add a portion of the solvent and sonicate briefly to ensure complete dissolution. Avoid excessive heating.
-
Dilution: Dilute the sample to the final volume with the solvent and mix thoroughly.
-
Filtration (if needed): If the sample contains particulate matter, filter it through a suitable syringe filter into an amber HPLC vial.
-
Immediate Analysis: Analyze the sample as soon as possible after preparation. If storage is necessary, keep the vials in the dark at a low temperature.
Data Presentation
Table 1: Factors Affecting Menaquinone Stability
| Factor | Effect on Menaquinone Stability | Mitigation Strategies |
| Light (UV and Visible) | High degradation rate, photo-oxidation, and isomerization.[1][6] | Store in dark/opaque containers; work under subdued or yellow light.[6][10][11] |
| Oxygen | Promotes autoxidation, especially in the presence of light.[4][6] | Minimize headspace in containers; use oxygen scavengers; de-gas solvents. |
| Temperature | Moderate degradation at elevated temperatures.[3] | Store at low temperatures (e.g., 4°C).[6] |
| pH | Degradation in alkaline conditions.[2][3] | Avoid alkaline excipients in formulations. |
| Minerals | Catalyze degradation (e.g., Calcium, Magnesium).[2][3] | Conduct excipient compatibility studies; consider microencapsulation. |
Visualizations
Degradation Pathway of Menaquinones
Caption: A typical experimental workflow for assessing the stability of menaquinones.
References
-
Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. (2023). MDPI. [Link]
-
Dramatic Decrease of Vitamin K2 Subtype Menaquinone-7 in COVID-19 Patients. (2022). MDPI. [Link]
-
Vitamin K2 stability: The truth behind the label. (2023). SupplySide Supplement Journal. [Link]
-
Scheme for the photooxygenation of menaquinone-9 by UV light. Structure... (n.d.). ResearchGate. [Link]
-
The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. (2020). PubMed. [Link]
-
A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. (2025). ACS Omega. [Link]
-
Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2019). PMC - NIH. [Link]
-
Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. (2018). MDPI. [Link]
-
Methods of Analysis of Vitamin K: A Review. (n.d.). SciSpace. [Link]
-
Menaquinone 7 stability of formulations and its relationship with purity profile. (2018). Preprints.org. [Link]
-
The redox reaction of menaquinones showing the two steps observed in aprotic organic solvent. (n.d.). ResearchGate. [Link]
-
Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). (n.d.). PMC - NIH. [Link]
-
GRAS Notice (GRN) 887 with amendments, Menaquinone-7. (2019). FDA. [Link]
-
Photosensitivity Of Vitamin K2. (2017). BioEnergetic Toxin-Free Living. [Link]
-
Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2025). ResearchGate. [Link]
-
AN INVESTIGATION OF THE PHOTOOXIDATION OF MENAQUINONES AND MENAQUINONE CHROMENOLS. (1982). Globe Thesis. [Link]
-
Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2019). MDPI. [Link]
-
(PDF) Methods of analysis of vitamin K: a review. (2025). ResearchGate. [Link]
-
New development of vitamin K research: Identification of human menaquinone-4 biosynthetic enzyme. (n.d.). Journal of Food and Drug Analysis. [Link]
-
The biological responses of vitamin K2: A comprehensive review. (n.d.). PMC - PubMed Central. [Link]
-
Menaquinone-7 Safety Guide. (n.d.). Scribd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. supplysidesj.com [supplysidesj.com]
- 3. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. mdpi.com [mdpi.com]
- 7. isotope.com [isotope.com]
- 8. scribd.com [scribd.com]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lowtoxinforum.com [lowtoxinforum.com]
- 12. pubs.acs.org [pubs.acs.org]
optimizing mobile phase for long-chain menaquinone separation
A Guide to Optimizing Mobile Phase for Long-Chain Menaquinone Separation
Welcome to the technical support center for menaquinone (Vitamin K2) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to separate and quantify long-chain menaquinones like MK-7 and MK-9. As these molecules are highly lipophilic, achieving optimal chromatographic separation presents unique challenges. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you troubleshoot and refine your mobile phase conditions for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about selecting and preparing the right mobile phase for your menaquinone analysis.
Q1: Should I use reversed-phase (RP) or normal-phase (NP) chromatography for long-chain menaquinones?
Answer: The choice between reversed-phase and normal-phase chromatography depends primarily on your analytical goals, particularly whether you need to separate geometric isomers.
-
Reversed-Phase (RP) HPLC: This is the most common and versatile approach for quantifying menaquinones.[1] Due to the non-polar, lipophilic nature of long-chain menaquinones, RP-HPLC with a non-polar stationary phase (like C18 or C8) and a polar mobile phase provides excellent retention and separation from other matrix components.[2][3] Most established methods for MK-7 in fermentation broths, supplements, and serum utilize RP-HPLC.[4][5] It is generally considered more robust and reproducible for routine quantitative analysis.[6]
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[7][8] NP-HPLC excels at separating structurally similar compounds, making it particularly valuable for resolving the cis and trans geometric isomers of menaquinones.[6] Since only the all-trans form of MK-7 is biologically active, separating it from inactive cis isomers can be critical for quality control in supplement manufacturing.[9]
Key Takeaway: Start with Reversed-Phase HPLC for general quantification. If you need to separate cis/trans isomers or are analyzing highly complex lipid-rich samples, Normal-Phase HPLC is a powerful alternative.[6]
Q2: What are the best starting solvents for an RP-HPLC mobile phase for MK-7 and other long-chain menaquinones?
Answer: Long-chain menaquinones are poorly soluble in highly aqueous mobile phases. Therefore, methods often employ a non-aqueous reversed-phase (NARP) approach or use a very high percentage of organic solvent.
A robust starting point involves a binary or ternary mixture of polar organic solvents. Common choices include:
-
Methanol
-
Ethanol
-
Isopropanol (IPA)
-
Acetonitrile
A typical isocratic mobile phase for a C18 column might be a mixture of Methanol and Isopropanol (e.g., 80:20, v/v) .[10] Other successful combinations include mixtures of methanol, ethanol, and water, or 2-propanol and n-hexane.[2][4] For complex samples, a gradient elution may be necessary to resolve early-eluting compounds while ensuring the highly retained long-chain menaquinones elute in a reasonable time.[11]
Table 1: Example Starting Conditions for Menaquinone Separation
| Chromatography Mode | Stationary Phase | Mobile Phase Composition (Starting Point) | Mode | Typical Analytes |
| Reversed-Phase | C18, C8 | Methanol/Ethanol (e.g., 80:20 v/v) | Isocratic | MK-7, MK-9 in supplements |
| Reversed-Phase | C18 | Water (pH 3.0)/Methanol (1:1) & Acetonitrile | Gradient | MK-7 in fermented soy |
| Normal-Phase | Silica | n-Hexane/2-Propanol (e.g., 98:2 v/v) | Isocratic | cis/trans isomers of MK-7 |
Data compiled from multiple sources.[4][11]
Q3: When and why should I add an acid or buffer to my mobile phase?
Answer: Adding modifiers like acids or buffers can significantly improve peak shape and selectivity, although they are not always necessary for NARP separations.
-
Acidic Modifiers: Adding a small amount of an acid, such as acetic acid or orthophosphoric acid, can improve peak symmetry (reduce tailing).[3] This is particularly effective if there are any secondary interactions between the analytes and residual silanols on the silica backbone of the stationary phase. Acidifying the mobile phase ensures these silanols are protonated, minimizing undesirable interactions.
-
Buffers and Salts: In some specific applications, such as analyzing menaquinones in serum, a buffered mobile phase containing salts like zinc chloride and sodium acetate has been used.[5] This is less common for supplement or fermentation analysis but can be employed to control ionic strength and improve reproducibility in complex biological matrices.
Causality: Peak tailing often occurs when analyte molecules interact with the column in multiple ways (e.g., desired hydrophobic interaction and undesired ionic interaction with silanols). An acidic modifier suppresses the ionic interaction, leading to a more uniform interaction mechanism and, consequently, a sharper, more symmetrical peak.[12]
Part 2: Troubleshooting Guide - Resolving Common Issues
This section provides solutions to specific problems you may encounter during method development and execution.
Q4: My long-chain menaquinone (MK-9) peak has a very long retention time or doesn't elute at all. What should I do?
Answer: This is a classic sign that your mobile phase is too "weak" (not enough eluting power) for your highly non-polar analyte. Long-chain menaquinones are very hydrophobic and will be strongly retained on an RP column.[13]
Solutions:
-
Increase the Organic Solvent Strength: Gradually increase the proportion of the stronger, less polar organic solvent in your mobile phase. For example, if you are using Methanol/Isopropanol (80:20), try moving to (70:30) or (60:40). Isopropanol is a stronger solvent than methanol in reversed-phase systems.
-
Switch to a Stronger Solvent: Replace a portion of your mobile phase with a stronger solvent. For instance, replacing some methanol with tetrahydrofuran (THF) can significantly reduce retention times, but always check for solvent miscibility and detector compatibility.
-
Implement a Gradient: If you also have earlier-eluting compounds of interest, an isocratic method may not be feasible. Start with a higher polarity mobile phase to resolve the early peaks and then run a gradient to a much lower polarity (higher organic content) to elute the strongly retained MK-9.[14]
-
Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 35°C or 40°C) will lower the mobile phase viscosity and decrease the retention time of hydrophobic compounds like menaquinones.[2]
Q5: I am seeing poor resolution between MK-7 and another peak. How can I improve the separation?
Answer: Poor resolution means the peaks are not sufficiently separated. Mobile phase optimization is the primary tool to address this.[15]
Solutions:
-
Adjust Solvent Selectivity: Change the ratio of your organic solvents. Different solvents interact with analytes in unique ways. For example, if you are using methanol, try replacing some or all of it with acetonitrile. This change in "selectivity" can often alter the elution order or increase the space between co-eluting peaks.
-
Reduce Mobile Phase Strength: If the peaks are eluting too quickly, they may not have enough time to interact with the stationary phase. By making the mobile phase slightly weaker (e.g., increasing the more polar component), you will increase retention times and potentially improve resolution.
-
Optimize Temperature: Lowering the column temperature can sometimes increase resolution, but it will also increase run time and backpressure. This should be tested systematically.
-
Consider a Different Column: If mobile phase adjustments are insufficient, the column chemistry may not be suitable. A column with a different stationary phase (e.g., C8 instead of C18) or a different particle technology (e.g., core-shell) can provide different selectivity.[2][16]
Workflow for Systematic Mobile Phase Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing your mobile phase.
Caption: A systematic workflow for mobile phase optimization.
Q6: My retention times are drifting between injections. What is the most likely cause related to the mobile phase?
Answer: Retention time drift is often a sign of inconsistency in the mobile phase composition or column equilibration.[17]
Solutions:
-
Ensure Proper Mobile Phase Preparation: Mobile phase components should be measured accurately by volume before mixing. Adding one solvent "to the mark" in a volumetric flask containing another solvent can lead to inaccurate ratios due to volume contraction. Always filter your mobile phase through a 0.45 µm (or 0.22 µm for UHPLC) filter to remove particulates.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and retention time instability.[14][17] Use an online degasser, or degas your mobile phase beforehand by sonication or vacuum filtration.
-
Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase. If you are running a gradient, make sure the column is re-equilibrated back to the starting conditions for a sufficient amount of time between injections. A drifting baseline or shifting retention times at the start of a sequence are classic signs of inadequate equilibration.[17]
-
Check for Solvent Evaporation: Over time, the more volatile component of your mobile phase can evaporate from the reservoir, changing its composition and causing retention times to drift. Use bottle caps designed to minimize evaporation.
Part 3: Experimental Protocol
Protocol 1: Preparation of a Robust and Reproducible Mobile Phase
This protocol describes a self-validating system for preparing a mobile phase to minimize variability.
Objective: To prepare 1 liter of a 80:20 (v/v) Methanol:Isopropanol mobile phase.
Materials:
-
HPLC-grade Methanol
-
HPLC-grade Isopropanol
-
500 mL or 1000 mL Graduated Cylinder (Class A)
-
1 L Clean, Glass Solvent Reservoir Bottle
-
0.45 µm Solvent Filtration Apparatus
-
Sonicator or Vacuum Degassing System
Procedure:
-
Measure Solvents Separately: Using a clean graduated cylinder, precisely measure 800 mL of HPLC-grade Methanol. Pour it into the 1 L solvent reservoir bottle.
-
Causality: Measuring solvents individually before mixing prevents volumetric errors that arise from the non-additive nature of solvent mixing.
-
-
Using the same or another clean graduated cylinder, precisely measure 200 mL of HPLC-grade Isopropanol. Add this to the methanol in the reservoir bottle.
-
Mix Thoroughly: Cap the reservoir bottle and swirl gently for 1-2 minutes to ensure a homogenous mixture.
-
Filter the Mobile Phase: Assemble the solvent filtration apparatus with a 0.45 µm membrane filter. Filter the entire 1 L of the mixed mobile phase into a clean, final reservoir bottle.
-
Trustworthiness: This step removes any microscopic particulate matter that could clog pump check valves, frits, or the column inlet, which would otherwise cause pressure spikes and system failures.
-
-
Degas the Mobile Phase: Place the final reservoir bottle in a sonicator bath for 10-15 minutes, or use a vacuum system to degas the solvent. If your HPLC system has an online degasser, this step provides an extra layer of robustness.
-
Causality: Removing dissolved air prevents the formation of bubbles at the low-pressure points in the system (e.g., post-column), which interfere with detector baselines and pump performance.[14]
-
-
Label and Use: Clearly label the bottle with the composition, date of preparation, and your initials. Place the solvent lines in the reservoir, ensuring the inlet frit is submerged, and purge the HPLC pumps thoroughly before equilibrating the column.
References
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method. PubMed.
- A Comparative Guide to the Validation of Novel Analytical Methods for Menaquinol (Vitamin K2) Detection. Benchchem.
- Modifying mobile phase for better peak separ
- Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. (2018). Molecules.
- HPLC Tips & Tricks – Mobile Phase Prepar
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. (2016). Walsh Medical Media.
- A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Ferment
- Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. (2018). MDPI.
- Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. NIH.
- Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds.
- Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. MDPI.
- A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. (2025).
- Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column.
- Normal-phase vs.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025).
- Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography.
- Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. (2023). MDPI.
- Reverse Phase vs Normal Phase in HPLC. Labtech.
- [Simultaneous determination of vitamins K1 and K2 in cosmetics by QuEChERS-high performance liquid chromatography and verification by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
Sources
- 1. labtech.tn [labtech.tn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. hawach.com [hawach.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. [Simultaneous determination of vitamins K1 and K2 in cosmetics by QuEChERS-high performance liquid chromatography and verification by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. reddit.com [reddit.com]
- 13. lcms.cz [lcms.cz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. sepscience.com [sepscience.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Menaquinone-12 Analytical Challenges
Welcome to the technical support center for the analysis of Menaquinone-12 (MK-12). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting trace amounts of this highly lipophilic long-chain menaquinone. Here, you will find in-depth troubleshooting guidance and frequently asked questions to support your experimental success.
Introduction to the Challenge
Menaquinone-12 (MK-12), a member of the vitamin K2 family, presents a significant analytical challenge due to its extremely long and nonpolar isoprenoid side chain. This high lipophilicity, coupled with its typically low abundance in biological and fermentation matrices, demands highly sensitive and robust analytical methods. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of MK-12.
Sample Preparation & Extraction
Question: I have poor or no recovery of MK-12 from my microbial biomass/fermentation broth. What are the likely causes and how can I fix this?
Answer:
Poor recovery of MK-12 is a common issue, primarily stemming from its strong association with the bacterial cell membrane and its lipophilic nature. Here’s a systematic approach to troubleshooting:
-
Inefficient Cell Lysis: MK-12 is embedded within the cell membrane.[1] Incomplete cell disruption is a primary cause of low yield.
-
Mechanical Lysis: Bead beating or sonication can be effective but require careful optimization to avoid overheating, which can degrade MK-12.
-
Enzymatic Lysis: For bacteria with tough cell walls, such as Actinomycetes, pretreatment with lysozyme can significantly improve extraction efficiency.[2][3]
-
Solvent-Assisted Lysis: Certain solvents, like ethanol, when used with heating, can simultaneously disrupt the cell wall and extract menaquinones.[1]
-
-
Inappropriate Extraction Solvent System: The choice of solvent is critical for the highly nonpolar MK-12.
-
Solvent Polarity: A common and effective approach is a two-step liquid-liquid extraction (LLE) using a polar solvent followed by a nonpolar solvent. A widely used combination is a mixture of isopropanol and n-hexane.[1] Ethanol has also been shown to be an effective "green" solvent.[1] For particularly stubborn matrices, a chloroform/methanol system might be necessary.[2]
-
Solvent-to-Sample Ratio: Ensure a sufficiently high ratio of extraction solvent to your sample matrix to ensure complete partitioning of MK-12 into the organic phase.
-
-
Sample Matrix Complexity: Fermentation broths and biological samples are complex, containing numerous interfering substances.
-
Pre-cleanup: For complex matrices, a solid-phase extraction (SPE) step after LLE is often necessary to remove interfering lipids and other compounds that can cause ion suppression in the mass spectrometer.
-
Question: My MK-12 signal is inconsistent between replicate injections. What could be causing this variability?
Answer:
Inconsistent signal is often related to the solubility and stability of MK-12 in your final sample solvent.
-
Poor Solubility in Injection Solvent: MK-12 is poorly soluble in the highly aqueous mobile phases often used at the beginning of a reversed-phase HPLC gradient.[4] If your final extract is dissolved in a solvent that is too polar, it can precipitate in the autosampler or on the column head.
-
Solution: Your final sample solvent should be as close in composition as possible to the initial mobile phase conditions, or even slightly less polar. Consider using a solvent mixture like isopropanol/methanol for the final reconstitution step.
-
-
Analyte Adsorption: The high hydrophobicity of MK-12 can lead to its adsorption onto plasticware and glass surfaces.
-
Solution: Use amber glass vials for all sample handling and storage to prevent both photodegradation and adsorption. Silanized glassware can further minimize surface interactions.
-
-
Degradation in the Autosampler: Menaquinones are sensitive to light.[5] If your autosampler is not cooled and protected from light, MK-12 can degrade over the course of a long analytical run.
-
Solution: Use a cooled autosampler (typically set at 4-10°C) and ensure samples are protected from light.
-
Chromatography & Mass Spectrometry
Question: I am not seeing a sharp peak for MK-12 in my chromatogram; it's either broad or not present at all. How can I improve my chromatographic separation?
Answer:
Achieving good peak shape for a molecule as hydrophobic as MK-12 requires careful optimization of your HPLC/UPLC method.
-
Inadequate Stationary Phase: Standard C18 columns might not provide sufficient retention and resolution for very long-chain menaquinones.
-
Solution: Consider using a C30 stationary phase, which is specifically designed for the separation of long-chain, hydrophobic molecules. These columns offer enhanced shape selectivity for isomers.
-
-
Suboptimal Mobile Phase: The mobile phase composition is critical for eluting MK-12 as a sharp peak.
-
Gradient Elution: A gradient elution is necessary. Start with a mobile phase containing a significant proportion of organic solvent (e.g., 85-90% methanol or acetonitrile) and ramp up to a very high organic content (e.g., 100% isopropanol or a mixture of methanol and isopropanol).
-
Mobile Phase Additives: The addition of a small amount of a modifier like ammonium acetate can improve ionization efficiency in the mass spectrometer.[6]
-
-
Long Retention Times: Due to its high hydrophobicity, MK-12 will have a long retention time.
-
Isocratic Hold: While a gradient is necessary, an initial isocratic hold can help to focus the analyte at the head of the column, leading to better peak shape.
-
Question: I am struggling to get a stable and sensitive signal for MK-12 in my mass spectrometer. Which ionization source is best, and what are the expected fragments?
Answer:
-
Choice of Ionization Source (ESI vs. APCI):
-
Electrospray Ionization (ESI): While widely used, ESI can be less efficient for highly nonpolar, neutral molecules like MK-12.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often the preferred method for less polar compounds and can provide better sensitivity and reduced matrix effects for menaquinones.[6][9] It is recommended to test both sources if available, but start with APCI.
-
-
Mass Spectrometry Fragmentation:
-
Precursor Ion: MK-12 will typically be detected as a protonated molecule [M+H]⁺ or as an adduct with mobile phase modifiers, such as [M+NH₄]⁺ or [M+Na]⁺.[6][10]
-
Fragment Ions: The most characteristic fragmentation of menaquinones involves the cleavage of the isoprenoid side chain. While specific fragmentation data for MK-12 is not widely published, the fragmentation pattern is expected to show a characteristic loss of the entire C₆₀ side chain. The primary product ion would correspond to the naphthoquinone head group.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Menaquinone-12 that make it difficult to analyze?
A1: The primary challenge lies in its extreme lipophilicity (hydrophobicity). This is due to the long isoprenoid side chain containing 12 repeating units. This property leads to:
-
Poor solubility in polar solvents, making extraction from aqueous-based matrices difficult and complicating its compatibility with reversed-phase HPLC mobile phases.[4]
-
A tendency to adsorb to surfaces , leading to sample loss.
-
The need for specialized chromatographic conditions to achieve good peak shape and resolution.
Q2: How should I store my MK-12 standards and samples to prevent degradation?
A2: Menaquinones are sensitive to light, heat, and alkaline conditions.[5]
-
Light Protection: Always use amber glassware or light-blocking tubes for all standards and samples.[5]
-
Temperature: Store stock solutions and samples at -20°C or, for long-term storage, at -80°C.
-
pH: Avoid exposure to alkaline conditions, as this can cause degradation.[11]
Q3: What is a suitable internal standard for the quantification of MK-12?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d7-MK-12). However, these are often not commercially available for very long-chain menaquinones. In such cases, a menaquinone with a similar long chain that is not present in the sample (e.g., MK-11 or MK-13) would be the next best choice. If those are also unavailable, a shorter-chain, stable isotope-labeled menaquinone like d7-MK-7 or d7-MK-9 could be used, but it's crucial to validate that it behaves similarly during extraction and ionization.
Q4: My sample matrix is very complex (e.g., fermented food, feces). What is the best strategy for sample cleanup?
A4: For highly complex matrices, a multi-step cleanup is essential to minimize matrix effects in the mass spectrometer.
-
Liquid-Liquid Extraction (LLE): This is the first and most critical step to separate the lipophilic MK-12 from the bulk of the matrix. Use a robust solvent system like isopropanol/n-hexane.[1]
-
Solid-Phase Extraction (SPE): Following LLE, an SPE cleanup is highly recommended. A silica-based SPE cartridge can be used to further remove interfering lipids and other nonpolar compounds.
-
Solvent Evaporation and Reconstitution: After cleanup, the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with your HPLC method (e.g., isopropanol/methanol).
Experimental Protocols
Protocol 1: Extraction of MK-12 from Microbial Biomass
This protocol provides a general framework. Optimization will be required based on the specific microbial strain and culture conditions.
-
Cell Harvesting: Centrifuge the microbial culture to pellet the cells. Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.
-
Enzymatic Lysis (if necessary): Resuspend the cell pellet in a buffer containing lysozyme and incubate to digest the cell wall.
-
Liquid-Liquid Extraction: a. Add a 2:1 (v/v) mixture of isopropanol:n-hexane to the cell suspension. b. Vortex vigorously for 5-10 minutes. c. Centrifuge to separate the phases. d. Carefully collect the upper n-hexane layer containing the MK-12. e. Repeat the extraction on the remaining aqueous layer and cell debris at least once more to ensure complete recovery.
-
Solvent Evaporation: Combine the n-hexane fractions and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known, small volume of isopropanol/methanol (1:1, v/v) for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of MK-12
| Parameter | Recommended Setting |
| UPLC Column | Reversed-phase C30, <2 µm particle size (e.g., 2.1 x 100 mm) |
| Mobile Phase A | 95:5 Methanol/Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 95:5 Isopropanol/Methanol with 5 mM Ammonium Acetate |
| Gradient | Start at 10% B, ramp to 100% B over 10-15 minutes, hold for 5 minutes, then re-equilibrate. (Optimize for your system) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Source | APCI (positive ion mode) |
| MS/MS Transitions | Monitor for the precursor ion [M+H]⁺ and characteristic product ions resulting from side-chain cleavage. |
Visualizations
Caption: Experimental workflow for MK-12 analysis.
Caption: Troubleshooting decision tree for MK-12 analysis.
References
-
Švecová, H., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7695. [Link]
-
Cimino, C., et al. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega, 8(20), 17735-17743. [Link]
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM), 54(6), 1095-1102. [Link]
-
Dunovská, K., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. ResearchGate. [Link]
-
Ranmadugala, D., et al. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Fermentation, 9(6), 569. [Link]
-
Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 833011. [Link]
-
ResearchGate. (n.d.). Representative mass spectra of menaquinones (MKs). (A-K) Molecular.... ResearchGate. [Link]
-
Xie, Y., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology, 21(1), 171. [Link]
-
D'Arienzo, R., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1055. [Link]
-
Vitas Analytical Services. (n.d.). Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS. Vitas Analytical Services. [Link]
-
Karl, J. P., et al. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry. Journal of Chromatography B, 963, 128-133. [Link]
-
Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
-
Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
ResearchGate. (n.d.). Concentration of menaquinones (MKs) extracted by the LCM method and the.... ResearchGate. [Link]
-
Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. PubMed. [Link]
-
Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Preprints.org. [Link]
-
Lee, J. W., et al. (2016). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry, 2016, 8547548. [Link]
-
Kim, H. Y., et al. (2021). Optimization of high-speed lipidome analysis by nanoflow ultrahigh-performance liquid chromatography-tandem mass spectrometry: A case study of plasma lipid biomarkers for cancers. Journal of Chromatography A, 1644, 462078. [Link]
-
Xie, Y., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. ResearchGate. [Link]
-
Gryz M., et al. (2020). The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury. Journal of Electroanalytical Chemistry, 864, 114095. [Link]
-
Popiołek, Ł., & Mroczek, T. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. Molecules, 26(18), 5482. [Link]
-
Orlando, P., et al. (2018). Menaquinone 7 stability of formulations and its relationship with purity profile. Preprints.org. [Link]
-
Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 395. [Link]
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
-
Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. LC-GC, 7(4), 324-332. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Hussain, A., et al. (2022). Strategies for Actinobacteria Isolation, Cultivation, and Metabolite Production that Are Biologically Important. ACS Omega, 7(17), 14439-14454. [Link]
-
Separation Science. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. [Link]
-
Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. [Link]
-
HPLC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. HPLC. [Link]
-
Herzog, A., et al. (2007). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of Lipid Research, 48(1), 241-252. [Link]
-
Preprints.org. (2018). Menaquinone 7 stability of formulations and its relationship with purity profile. Preprints.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bevital.no [bevital.no]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of MK-12 from complex matrices
Technical Support Center: MK-12 Bioanalysis
A Senior Application Scientist's Guide to Overcoming Low Recovery from Complex Matrices
Welcome to the technical support center for MK-12 analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative extraction of MK-12 from complex biological matrices such as plasma, serum, and tissue homogenates. As a long-chain menaquinone (a Vitamin K2 analogue), MK-12 presents a unique set of analytical challenges due to its lipophilic nature and susceptibility to degradation.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common issues and offer validated, step-by-step protocols to help you optimize your workflow, ensure data integrity, and achieve consistent, high-recovery results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing consistently low recovery of MK-12. What are the most common root causes?
Low recovery is a multifaceted problem that can arise at any stage of the analytical workflow. For a lipophilic, sensitive compound like MK-12, the entire process from sample handling to final analysis is a source of potential analyte loss. The primary culprits can be grouped into three categories: inefficient extraction, analyte degradation, and analytical detection issues (matrix effects).
Common causes include:
-
Suboptimal Sample Preparation: Inefficient release of MK-12 from cellular membranes or protein binding.[1]
-
Poor Solvent Choice: Using an extraction solvent with inadequate polarity to efficiently partition the highly non-polar MK-12 from an aqueous matrix.
-
Analyte Degradation: MK-12, like other menaquinones, is sensitive to light and alkaline conditions, which can cause degradation during sample processing.[2]
-
Matrix Effects: Co-extracted endogenous material (e.g., phospholipids, salts) can interfere with the ionization of MK-12 in the mass spectrometer source, typically causing ion suppression.[3][4][5]
Below is a diagram illustrating the key failure points in a typical bioanalytical workflow.
Caption: Key failure points in the MK-12 analytical workflow.
Q2: My recovery is poor after using a simple protein precipitation (PPT) protocol with acetonitrile. How can I improve this?
Protein precipitation is a fast and simple method, but it's often a crude cleanup for lipophilic compounds. MK-12, being highly non-polar, has a strong affinity for proteins and lipids. When you add acetonitrile, it efficiently crashes the proteins, but the MK-12 can get trapped in the protein/lipid pellet and be discarded, leading to low recovery.
Causality:
-
Co-precipitation: MK-12 is likely physically entrapped within the aggregated protein and lipid mass.
-
Insufficient Disruption: The simple addition of a solvent may not be enough to break the non-covalent interactions between MK-12 and plasma proteins like albumin or lipoproteins.
Troubleshooting Protocol: Enhanced Protein Precipitation
-
Sample Thawing: Thaw plasma samples at room temperature, protected from light.
-
Solvent Chilling: Pre-chill your precipitation solvent (e.g., acetonitrile or methanol) to -20°C. This promotes the formation of a denser protein pellet.
-
pH Adjustment (Optional but Recommended): Add 10 µL of 1% formic acid in water to 200 µL of your plasma sample and vortex briefly. Lowering the pH can help disrupt protein binding sites.
-
Solvent Addition: Add the precipitation solvent at a higher ratio than the standard 3:1. Start with a 4:1 or 5:1 ratio (e.g., 800 µL or 1000 µL of cold acetonitrile to 200 µL of plasma).
-
Vigorous Mixing: Vortex the mixture vigorously for at least 1-2 minutes. This mechanical energy is crucial for breaking up protein-analyte complexes.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (4°C) to ensure a compact pellet.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for evaporation and reconstitution. Avoid disturbing the pellet.
Data Comparison: Standard vs. Enhanced PPT
| Protocol Parameter | Standard PPT | Enhanced PPT | Expected Outcome |
| Solvent Ratio (Solvent:Plasma) | 3:1 | 5:1 | Improved disruption of protein binding. |
| Solvent Temperature | Room Temp | -20°C | Denser, more compact protein pellet. |
| Sample pH | Not Adjusted | Acidified | Reduced ionic interactions with proteins. |
| Vortex Time | 30 seconds | 2 minutes | Better mechanical disruption of aggregates. |
| Typical MK-12 Recovery | 40-60% | 75-85% | Significant increase in analyte recovery. |
Q3: I switched to Liquid-Liquid Extraction (LLE) but my results are inconsistent. What should I focus on?
LLE is a powerful technique for cleaning up and concentrating non-polar analytes like MK-12. However, its success hinges on optimizing several interdependent parameters. Inconsistency often arises from emulsion formation, incomplete phase separation, or suboptimal pH control.
Causality & Optimization:
-
Solvent Selection: The choice of an immiscible organic solvent is critical. For the highly non-polar MK-12, solvents like hexane, methyl tert-butyl ether (MTBE), or a mixture like hexane/isopropanol are effective.[2] A mixture can improve the extraction of slightly more polar metabolites if needed.
-
pH Control: Although MK-12 is neutral, adjusting the sample pH to be slightly acidic (e.g., pH 4-5) can suppress the ionization of endogenous acidic compounds (like fatty acids), preventing them from being co-extracted and reducing potential matrix effects.
-
Emulsion Formation: Vigorous shaking can create stable emulsions, especially in lipid-rich matrices like plasma.[6] This traps your analyte at the phase interface, leading to variable recovery. Use gentle, consistent inversion or rocking for mixing instead of aggressive vortexing. Adding salt (e.g., NaCl) to the aqueous phase can also help break emulsions by increasing the polarity of the aqueous layer.[7]
Troubleshooting Workflow for LLE
Caption: Decision tree for troubleshooting common LLE issues.
Q4: Can Solid-Phase Extraction (SPE) provide a cleaner extract and better recovery for MK-12?
Yes, SPE is often the superior choice for complex matrices as it provides a more thorough cleanup than PPT or LLE, significantly reducing matrix effects.[8] For MK-12, a reversed-phase (e.g., C18) or a polymer-based sorbent (e.g., Oasis HLB) is ideal. The key to success is meticulous method development.
Mechanism: Reversed-phase SPE retains non-polar compounds like MK-12 from a polar sample load via hydrophobic interactions. Interfering polar compounds are washed away, and the analyte is then eluted with a non-polar solvent.
Step-by-Step SPE Method Development Protocol (Reversed-Phase C18)
-
Sorbent Conditioning:
-
Purpose: To activate the C18 functional groups and ensure reproducible interactions.
-
Protocol: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Purpose: To bind the analyte to the sorbent.
-
Protocol: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Purpose: To remove polar and moderately polar interferences that are not as strongly retained as MK-12.
-
Protocol: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v). This is a critical step to optimize; a wash that is too strong will elute your analyte.
-
-
Elution:
-
Purpose: To desorb and collect the purified analyte.
-
Protocol: Elute MK-12 with 1 mL of a strong non-polar solvent. A good starting point is methanol or acetonitrile. For very non-polar compounds, MTBE or hexane may be required.
-
SPE Sorbent Selection Guide
| Sorbent Type | Mechanism | Best For | Pros | Cons |
| C18 (Silica-based) | Reversed-Phase | Neutral, non-polar compounds like MK-12. | High capacity, well-understood. | Can suffer from dewetting if it runs dry; potential for silanol interactions. |
| Oasis HLB (Polymer) | Reversed-Phase | Broad range of acidic, basic, and neutral compounds. | Stable across a wide pH range; does not de-wet. | Can sometimes have lower selectivity than functionalized silica. |
For authoritative guidance on SPE, consult application notes from vendors like Waters Corporation or Agilent Technologies.
Q5: How can I definitively determine if my low signal is due to poor extraction recovery or matrix effects in my LC-MS/MS analysis?
This is a critical question in bioanalysis. You need to perform a post-extraction spike experiment . This experiment isolates the effect of the matrix on the detector response from the efficiency of the extraction process itself. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation outlines the importance of assessing matrix effects.[9][10]
Protocol: Quantifying Matrix Effect
You will prepare three sets of samples:
-
Set A (Neat Solution): MK-12 standard spiked into the final reconstitution solvent. This represents 100% theoretical signal with no matrix.
-
Set B (Post-Extraction Spike): Go through the entire extraction procedure with a blank matrix sample (from at least six different sources). In the final step, spike the MK-12 standard into the clean, extracted matrix supernatant before evaporation and reconstitution.
-
Set C (Pre-Extraction Spike): Spike the MK-12 standard into the blank matrix at the very beginning, before any extraction steps. This is your standard recovery sample.
Analysis and Interpretation
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) % = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
| Matrix Factor (MF) Value | Interpretation | Action Required |
| MF ≈ 1.0 (e.g., 0.85-1.15) | No significant matrix effect. | If recovery is still low, focus on optimizing the extraction steps (Q2, Q3, Q4). |
| MF < 0.85 | Ion Suppression. The matrix is reducing the analyte signal. | Improve sample cleanup (switch from PPT to SPE), or modify chromatography to separate MK-12 from interfering components. |
| MF > 1.15 | Ion Enhancement. The matrix is artificially boosting the analyte signal. | Improve sample cleanup. Ion enhancement is less common but can also compromise data accuracy. |
If your MF is close to 1.0 but your Recovery (RE) is low, it confirms that your extraction procedure is the problem, not matrix effects.
Q6: I suspect MK-12 might be degrading during my sample preparation. How can I test for this?
Analyte stability is a cornerstone of a robust bioanalytical method.[9] Given that menaquinones are sensitive to light, heat, and certain pH conditions, assessing stability is crucial.[2] You should evaluate stability under conditions that mimic your entire experimental workflow.
Protocol: Bench-Top Stability Assessment
-
Prepare QC Samples: Spike known concentrations of MK-12 (low and high QCs) into your biological matrix.
-
Establish Baseline (T=0): Immediately extract and analyze a set of these QC samples (n=3-5 per level) to get a baseline concentration.
-
Simulate Workflow Conditions: Leave another set of QC samples on the lab bench at room temperature, exposed to typical lab lighting, for the maximum expected duration of your sample preparation process (e.g., 4 hours).
-
Analyze Exposed Samples: After the designated time, extract and analyze these samples.
-
Calculate Stability: Compare the mean concentration of the exposed samples to the baseline (T=0) samples. If the concentration has decreased by more than 15%, it indicates instability.
Preventative Measures for MK-12 Degradation:
-
Protect from Light: Use amber vials and minimize exposure to direct light at all stages.[2]
-
Control Temperature: Keep samples on ice or in a cooling rack during processing.
-
pH Control: Avoid highly alkaline conditions. Maintain a neutral or slightly acidic environment.
-
Antioxidants (Optional): For tissue homogenates, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer can prevent oxidative degradation.
By systematically addressing each of these potential failure points, you can develop a robust, reliable, and high-recovery method for the quantification of MK-12 in any complex matrix.
References
-
A concise review of quantification methods for determination of vitamin K in various biological matrices. (2019). National Institutes of Health. [Link]
-
An UFLC-DAD Method for the Quantification of Menaquinone-4 in Spiked Rabbit Plasma. (2019). Semantic Scholar. [Link]
-
A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. (2021). National Institutes of Health. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2024). K-Jhil. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Institutes of Health. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
Sources
- 1. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. hhs.gov [hhs.gov]
Technical Support Center: Menaquinone-12 Analysis in Anaerobic Bacteria
Welcome to the technical support center for the analysis of Menaquinone-12 (MK-12) in anaerobic bacteria. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to ensure the success of your experiments.
Introduction to Menaquinone-12 in Anaerobic Bacteria
Menaquinones (MKs), also known as vitamin K2, are essential lipid-soluble molecules that play a pivotal role in the electron transport chains of most anaerobic and facultatively anaerobic bacteria.[1][2] They function as electron carriers, facilitating cellular respiration in the absence of oxygen. The nomenclature "MK-n" denotes the number of isoprenoid units in the molecule's side chain, which dictates its hydrophobicity and localization within the bacterial cell membrane.
Menaquinone-12 (MK-12) is a long-chain menaquinone, and its analysis presents unique challenges due to its extremely hydrophobic nature. This guide will walk you through the entire analytical workflow, from sample preparation to data interpretation, with a focus on overcoming the specific hurdles associated with MK-12.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the analysis of MK-12 in anaerobic bacteria.
Q1: Why is the analysis of MK-12 more challenging than that of shorter-chain menaquinones like MK-4 or MK-7?
A1: The primary challenge with MK-12 lies in its extended isoprenoid side chain, which consists of twelve isoprene units. This long, nonpolar tail confers extreme hydrophobicity, leading to several analytical difficulties:
-
Poor Solubility: MK-12 has very low solubility in the polar and moderately polar solvents typically used in reversed-phase HPLC. This can result in low extraction efficiency and precipitation in the analytical system.
-
Strong Retention in Reversed-Phase Chromatography: The high hydrophobicity causes MK-12 to bind very strongly to C18 and other nonpolar stationary phases, requiring highly nonpolar mobile phases for elution and often resulting in broad peaks and long run times.
-
Extraction Inefficiency: Efficiently extracting the highly lipophilic MK-12 from the complex bacterial lipid membrane can be difficult, often leading to low recovery.[3]
Q2: What are the expected concentrations of MK-12 in anaerobic bacteria?
A2: The concentration of MK-12 can vary significantly depending on the bacterial species, growth conditions (e.g., temperature, carbon source, aeration), and growth phase.[1] While specific data for MK-12 is limited, studies on other long-chain menaquinones in bacteria like Lactococcus lactis have reported concentrations in the range of nanomoles per gram of cell dry weight.[1] It is crucial to assume that MK-12 may be present at low concentrations, necessitating a sensitive analytical method.
Q3: Is a commercial analytical standard for MK-12 available?
A3: As of early 2026, a certified analytical standard for Menaquinone-12 is not as readily available as for shorter-chain menaquinones like MK-4 and MK-7.[4] This presents a significant challenge for accurate quantification.
-
What to do in the absence of a standard?
-
Relative Quantification: You can perform relative quantification by comparing the peak area of MK-12 across different samples.
-
Use of a Structurally Similar Standard: For semi-quantitative estimation, a commercially available long-chain menaquinone standard (e.g., MK-9) can be used, but this will not provide absolute concentration due to differences in response factors.
-
Purification and Characterization: For absolute quantification, you may need to purify MK-12 from a high-producing bacterial strain and determine its concentration using techniques like quantitative NMR (qNMR).
-
Q4: What is the best ionization technique for MK-12 analysis by LC-MS?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally preferred for the analysis of nonpolar compounds like long-chain menaquinones.[5] While Electrospray Ionization (ESI) can also be used, APCI often provides better sensitivity and more stable ionization for hydrophobic molecules. In ESI, menaquinones are often detected as sodium adducts ([M+Na]⁺).[6]
Experimental Workflow for MK-12 Analysis
This section provides a detailed, step-by-step methodology for the extraction and analysis of MK-12 from anaerobic bacterial cultures.
Diagram of the MK-12 Analysis Workflow
Caption: Workflow for MK-12 analysis.
Step 1: Cell Harvesting and Preparation
-
Cultivation: Grow your anaerobic bacteria under the desired experimental conditions.
-
Harvesting: Harvest the bacterial cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media components.
-
Cell Pellet Storage: The wet cell pellet can be used immediately or stored at -80°C until extraction. For long-term storage, lyophilization (freeze-drying) of the pellet is recommended.
Step 2: Extraction of Menaquinone-12
Due to the highly lipophilic nature of MK-12, a robust extraction protocol is essential. The Bligh and Dyer method, or a modification thereof, is commonly employed.[7]
Protocol: Modified Bligh and Dyer Extraction
-
Resuspend Pellet: Resuspend the wet cell pellet (or a known weight of lyophilized cells) in a glass tube with 1 mL of a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Homogenization: Vigorously vortex the mixture for 5-10 minutes. For bacteria with tough cell walls, sonication on ice or bead beating can be incorporated at this step to enhance cell lysis and extraction efficiency.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to the mixture, vortex thoroughly, and centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to induce phase separation.
-
Collect Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids including MK-12, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extraction: To maximize recovery, re-extract the remaining aqueous/solid phase with 2 mL of chloroform. Vortex, centrifuge, and combine the second chloroform extract with the first.
-
Solvent Evaporation: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. Protect the sample from light during this process, as menaquinones are light-sensitive.[8]
Step 3: Sample Cleanup using Solid-Phase Extraction (SPE) (Recommended)
Bacterial lipid extracts are complex and contain numerous compounds that can interfere with LC-MS analysis. A solid-phase extraction (SPE) step is highly recommended to clean up the sample and enrich for MK-12.
Protocol: Silica-Based SPE
-
SPE Cartridge: Use a silica-based SPE cartridge (e.g., 100 mg).
-
Conditioning: Condition the cartridge by passing 2 mL of n-hexane through it.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume (e.g., 200 µL) of n-hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 mL of n-hexane to elute highly nonpolar interfering compounds like hydrocarbons.
-
Elution: Elute the menaquinones with a less nonpolar solvent. A mixture of n-hexane and diethyl ether (e.g., 95:5, v/v) is often effective. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS mobile phase (e.g., methanol/isopropanol mixture).
Step 4: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 or a phenyl-hexyl column with a particle size of ≤ 3 µm is a good starting point. For highly hydrophobic compounds, a C30 column may also provide better retention and selectivity.
-
Mobile Phase:
-
Solvent A: Methanol/water (e.g., 95:5, v/v) with a modifier like 0.1% formic acid or 1 mM ammonium formate.
-
Solvent B: Isopropanol or a mixture of isopropanol and acetonitrile (e.g., 1:1, v/v).
-
-
Gradient Elution: A gradient program is necessary to elute the highly retained MK-12. An example gradient is provided in the table below.
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Table 1: Example Gradient Elution Program for Long-Chain Menaquinones |
-
Flow Rate: 0.2 - 0.4 mL/min for a standard 2.1 mm ID column.
-
Column Temperature: Elevated temperatures (e.g., 40-50°C) can help improve peak shape and reduce viscosity.
Mass Spectrometry (MS) Conditions
-
Ionization Source: APCI in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Precursor Ion ([M+H]⁺ or [M+Na]⁺):
-
The molecular weight of MK-12 is 993.5 g/mol .
-
[M+H]⁺ = m/z 994.5
-
[M+Na]⁺ = m/z 1016.5
-
-
Predicted Product Ions: The fragmentation of menaquinones typically involves cleavage at the isoprenoid side chain and fragmentation of the naphthoquinone ring. Common product ions for other menaquinones include m/z 187 and 225.[9][10] For MK-12, you should perform a product ion scan to identify the most abundant and specific fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | Collision Energy (eV) (Starting Point) |
| MK-12 | 994.5 | 187.1 | 30-40 |
| 225.2 | 25-35 | ||
| Table 2: Predicted MRM Transitions for MK-12 |
Troubleshooting Guide
This section addresses specific issues you might encounter during your MK-12 analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No MK-12 Peak | 1. Inefficient extraction. 2. Degradation of MK-12. 3. MK-12 is not eluting from the column. 4. Insufficient MS sensitivity. | 1. Optimize extraction: try different solvent systems (e.g., ethanol-based extraction), increase homogenization time/intensity. 2. Protect samples from light and heat. Avoid alkaline conditions. 3. Increase the percentage of the strong organic solvent (Solvent B) in your gradient, or use a stronger solvent like isopropanol. Consider a C8 or phenyl-hexyl column which are less retentive. 4. Optimize MS parameters: increase nebulizer temperature and gas flows for APCI. |
| Broad or Tailing Peaks | 1. Poor solubility of MK-12 in the mobile phase. 2. Secondary interactions with the column stationary phase. 3. Column contamination or degradation. | 1. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. Increase the proportion of isopropanol in the mobile phase. 2. Use a high-purity, well-endcapped column. 3. Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the column. |
| High Background or Interfering Peaks | 1. Insufficient sample cleanup. 2. Contamination from solvents, glassware, or the LC-MS system. | 1. Implement or optimize the SPE cleanup step. 2. Use high-purity solvents and thoroughly clean all glassware. Run system blanks to identify sources of contamination. |
| Carryover | The highly hydrophobic MK-12 can adsorb to surfaces in the autosampler and column. | 1. Optimize the autosampler wash procedure: use a strong, non-polar wash solvent (e.g., isopropanol or a mixture of hexane and isopropanol). 2. Inject a blank solvent after each high-concentration sample to check for carryover. 3. Use a longer column wash at the end of each gradient run. |
Diagram of Troubleshooting Logic
Caption: Troubleshooting logic for low MK-12 signal.
Conclusion
The analysis of Menaquinone-12 in anaerobic bacteria is a challenging but achievable task. Success hinges on a meticulous approach that accounts for the unique physicochemical properties of this long-chain menaquinone. By implementing a robust extraction protocol, optimizing sample cleanup, and fine-tuning LC-MS/MS parameters, researchers can obtain reliable and reproducible data. This guide provides a comprehensive framework to navigate the complexities of MK-12 analysis and troubleshoot common issues. For further assistance, please do not hesitate to reach out to our technical support team.
References
-
Klímová, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7547. Available from: [Link]
-
Riphagen, I. J., et al. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM), 54(6), pp. 1201-1210. Available from: [Link]
-
Liu, Y., et al. (2019). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. Microbial Cell Factories, 18(1), 129. Available from: [Link]
-
Xie, Y., et al. (2021). A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology, 21(1), 173. Available from: [Link]
-
Suvimol, C., & Meganathan, R. (1992). Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. Journal of Bacteriology, 174(11), pp. 3597-3603. Available from: [Link]
-
Lee, S. Y., et al. (2022). Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. Separation and Purification Technology, 286, 120560. Available from: [Link]
-
D'Elia, A., et al. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega, 8(20), pp. 17755-17762. Available from: [Link]
-
Chemistry For Everyone. (2023). What Is Carryover In LC-MS And How Do You Prevent It?. YouTube. Available from: [Link]
-
Walther, B., et al. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), pp. 463-473. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), pp. 564-569. Available from: [Link]
-
Letter, W. (2014). peak shape optimisation for a very hydrophobic compound. Chromatography Forum. Available from: [Link]
-
Gąsecka, M., et al. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. Molecules, 26(11), 3326. Available from: [Link]
-
Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. Available from: [Link]
-
Karl, J. P., et al. (2014). Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry. Journal of Chromatography B, 963, pp. 128-133. Available from: [Link]
-
Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological Reviews, 46(3), pp. 241-280. Available from: [Link]
-
Dhiman, R. K., et al. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. Molecular Microbiology, 72(1), pp. 85-97. Available from: [Link]
-
Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. (2022). PubMed Central. Available from: [Link]
-
The lipid of PA (16:0/16:0) is easy to contaminate the chromatography column during the MS analysis? (2024). ResearchGate. Available from: [Link]
-
Wąsowicz, W., et al. (2020). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Molecules, 25(16), 3569. Available from: [Link]
-
Orlando, P., et al. (2019). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Molecules, 24(5), 829. Available from: [Link]
-
Lee, S. Y., et al. (2021). (Open Access) Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. SciSpace. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Szterk, A., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. Available from: [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. Available from: [Link]
Sources
- 1. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Minimizing Matrix Effects in the MS Detection of MK-12
A Senior Application Scientist's Guide for Bioanalytical Researchers
Disclaimer: "MK-12" is treated as a representative small molecule drug candidate for the purposes of this guide. The principles and protocols described are broadly applicable to similar analytes in bioanalysis.
Welcome to the technical support center for the bioanalytical challenges of MK-12. This guide is designed to provide you, our fellow scientists and drug development professionals, with not just "what to do" but "why you're doing it." As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical, field-proven strategies to anticipate, diagnose, and resolve matrix effects in your LC-MS assays. Let's ensure your data is not just generated, but is accurate, reproducible, and trustworthy.
Frequently Asked Questions (FAQs)
Level 1: Fundamentals of Matrix Effects
Q1: What are matrix effects and why are they a critical concern for the MS detection of MK-12?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which are detrimental to the accuracy, precision, and sensitivity of quantitative LC-MS methods.[3][4]
The core issue is competition within the mass spectrometer's ion source. When MK-12 and matrix components enter the source simultaneously, they compete for the limited energy available for ionization.[1] If matrix components are more readily ionized or disrupt the desolvation process, the number of MK-12 ions that are successfully formed and detected will decrease, leading to ion suppression.
This is a critical concern because if the matrix effect varies between your calibration standards and your unknown study samples, or even between different individual study samples, the calculated concentration of MK-12 will be incorrect.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a core component of bioanalytical method validation to ensure data integrity.[6][7]
Q2: I'm analyzing MK-12 in human plasma. What are the most likely culprits causing my matrix effects?
A2: In plasma, the primary sources of matrix effects, particularly ion suppression in positive electrospray ionization (+ESI), are phospholipids .[8] These are abundant components of cell membranes (~1 mg/mL in plasma) and have a dual nature: a hydrophobic tail that mimics the retention of many drug molecules on reversed-phase columns, and a polar, ionizable head group that makes them highly active in the ESI source.[8]
Other significant contributors in plasma include:
-
Salts and Buffers: While they typically elute early in reversed-phase chromatography, high concentrations can still cause suppression in the void volume.[9]
-
Endogenous Metabolites: Compounds like bile acids, amino acids, and urea can co-elute and interfere.
-
Proteins: Although most are removed during initial sample preparation, residual small proteins or peptides can still be present.
The challenge with phospholipids is their structural diversity, which causes them to elute over a wide retention window, increasing the chance of co-elution with your analyte, MK-12.
Level 2: Assessment & Quantification
Q3: How can I quantitatively assess the impact of matrix effects on my MK-12 assay according to regulatory standards?
A3: A quantitative assessment is required by regulatory guidelines to understand the extent of ion suppression or enhancement.[6][10] The most accepted method is the post-extraction spike comparison . This experiment allows you to isolate the effect of the matrix from the efficiency of your extraction procedure.
The process involves preparing three sets of samples:
-
Set A (Analyte in Neat Solution): MK-12 spiked into the final reconstitution solvent.
-
Set B (Analyte Spiked Post-Extraction): Blank plasma is taken through the entire sample preparation process (e.g., precipitation, extraction, evaporation). The resulting clean extract is then spiked with MK-12 just before analysis.
-
Set C (Analyte Spiked Pre-Extraction): MK-12 is spiked into plasma before the sample preparation process begins. This is your standard QC sample.
The Matrix Effect (ME) is then calculated by comparing the peak area of Set B to Set A:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
According to FDA guidance, this should be tested using at least six different lots of the biological matrix to account for inter-individual variability.[6] For the method to be acceptable, the precision (Coefficient of Variation, %CV) of the matrix factor across the lots should not be greater than 15%.[10]
Q4: I've heard of post-column infusion for checking matrix effects. How is that different from the quantitative method?
A4: Post-column infusion is a powerful qualitative diagnostic tool, not a quantitative validation experiment. It provides a visual map of where ion suppression or enhancement occurs across your entire chromatographic run.[3]
Here’s the principle:
-
A solution of your analyte (MK-12) is continuously infused via a T-junction into the mobile phase flow after the analytical column but before the MS ion source.[11]
-
This creates a stable, elevated baseline signal for MK-12.
-
You then inject a blank, extracted matrix sample (e.g., plasma extract).
As components from the blank matrix elute from the column, any that cause ion suppression will make the stable MK-12 baseline signal dip. Any that cause enhancement will make it rise.[11] This experiment is invaluable during method development because it tells you the retention times of "clean" windows where you should aim to have your analyte elute to avoid interference.[3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} caption { label="Workflow for Post-Column Infusion Experiment."; fontname="Arial"; fontsize=12; } enddot Caption: Workflow for Post-Column Infusion Experiment.
Troubleshooting & Mitigation Strategies
Level 3: Optimizing Sample Preparation
Q5: My simple protein precipitation (PPT) protocol for MK-12 shows significant and variable ion suppression. What is my next logical step?
A5: Protein precipitation with a solvent like acetonitrile is fast and simple, but it is notoriously poor at removing phospholipids, which are a primary cause of matrix effects.[12] Your next logical step is to move to a more selective sample preparation technique. The choice depends on the properties of MK-12 and your throughput needs.
| Technique | Pros | Cons | Best For... |
| Liquid-Liquid Extraction (LLE) | Inexpensive; effective at removing non-polar interferences like salts.[9] | Can be labor-intensive; uses larger volumes of organic solvents; prone to emulsion formation.[13][14] | Analytes that have a distinct partitioning behavior (e.g., highly acidic or basic) allowing for selective extraction. |
| Solid-Phase Extraction (SPE) | Highly selective; effectively removes phospholipids; can concentrate the analyte; easily automated.[14][15] | Higher cost per sample; requires method development to select the correct sorbent and solvents. | Achieving the cleanest extracts and highest sensitivity, especially for regulatory submission. |
| Phospholipid Removal (PLR) Plates/Cartridges | Fast and simple (often a pass-through method); specifically targets phospholipid removal.[16] | Less effective for removing other matrix components; can be more expensive than basic PPT. | A quick upgrade from PPT when phospholipids are the confirmed primary interference. |
Recommendation: For a robust method suitable for drug development, Solid-Phase Extraction (SPE) is the most powerful and reliable option to systematically eliminate phospholipids and other interferences.[15]
Q6: Can you provide a starting point for a generic Solid-Phase Extraction (SPE) protocol to clean up a small molecule like MK-12 from human plasma?
A6: Certainly. A reversed-phase SPE protocol using a polymeric sorbent (like a hydrophilic-lipophilic balanced polymer) is an excellent and versatile starting point. This protocol aims to retain MK-12 while washing away polar interferences and then eluting MK-12 while leaving strongly bound interferences like phospholipids behind.
Detailed Protocol: Generic Reversed-Phase SPE for MK-12 in Plasma
-
Pre-treat Sample:
-
Thaw plasma samples and vortex to mix.
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. This step disrupts drug-protein binding and ensures MK-12 (assuming it's a basic compound) is in its charged, more water-soluble state for loading.
-
Vortex for 10 seconds.
-
-
Condition SPE Sorbent:
-
Place a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Load Sample:
-
Load the entire 200 µL of the pre-treated sample onto the conditioned cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 drop/second).
-
-
Wash Sorbent:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts.
-
Apply full vacuum for 1 minute to dry the sorbent bed completely. This is a critical step to ensure efficient elution.
-
-
Elute Analyte (MK-12):
-
Place a clean collection tube inside the manifold.
-
Add 500 µL of elution solvent (e.g., 90:10 Methanol:Acetonitrile with 0.1% formic acid) to the cartridge.
-
Allow the solvent to soak the sorbent for 30 seconds, then apply gentle vacuum to elute the MK-12 into the collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-matched solution (e.g., 80:20 Water:Acetonitrile).
-
Vortex, and inject into the LC-MS system.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} enddot Caption: Step-by-step workflow for a generic SPE protocol.
Level 4: Advanced Mitigation & Best Practices
Q7: How can I optimize my LC method to further separate MK-12 from matrix components?
A7: Chromatographic separation is your second line of defense after sample preparation. The goal is to ensure that even if some matrix components remain, they do not co-elute with your analyte.
-
Increase Resolution: Use a column with smaller particles (e.g., sub-2 µm) and a longer gradient time. This provides more peak capacity to separate MK-12 from interferences.
-
Change Selectivity: If you are using a standard C18 column, consider a different stationary phase chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) phase can offer different interactions (e.g., pi-pi stacking) that can dramatically change the elution order of your analyte relative to matrix components.
-
Divert the Flow: The most problematic interferences often elute very early or very late in the run. Use your divert valve to send the initial part of the run (containing salts) and the final, high-organic wash (containing strongly retained phospholipids) directly to waste instead of into the mass spectrometer.
Q8: I'm using a stable isotope-labeled internal standard (SIL-IS) for MK-12. Does this mean I don't need to worry about matrix effects?
A8: This is a common and dangerous misconception. A SIL-IS is the gold standard for compensating for matrix effects, but it does not eliminate them.[3][17]
Causality: The fundamental principle is that the SIL-IS, being chemically identical to the analyte, will co-elute and experience the exact same degree of ion suppression or enhancement.[17] Therefore, the ratio of the analyte peak area to the IS peak area should remain constant, even if the absolute signal for both is suppressed. This provides accurate quantification.[5]
The Critical Caveat: This principle only holds true if the SIL-IS and the analyte perfectly co-elute . If there is even a slight chromatographic separation between them (which can happen, for example, due to the "isotope effect" in some cases), and a narrow region of ion suppression exists where one elutes but not the other, the ratio will be altered and the quantification will be inaccurate.[17]
References
- Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays.
-
Sangster, T., et al. (2006). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Chambers, E., et al. (2007). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis. Journal of Chromatography B. [Link]
-
Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sepscience.com [sepscience.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Menaquinone-12 and Menaquinone-7
Introduction: The Significance of Menaquinones in Human Health
Vitamin K, a family of fat-soluble vitamins, is essential for a range of physiological processes beyond its well-established role in blood coagulation. The two primary forms are phylloquinone (vitamin K1), found predominantly in leafy green vegetables, and menaquinones (vitamin K2), a family of compounds with varying side-chain lengths, designated as MK-n where 'n' represents the number of isoprenoid units. Menaquinones are primarily of microbial origin and are found in fermented foods and some animal products. Among the menaquinones, Menaquinone-7 (MK-7) has garnered significant attention for its notable bioavailability and positive impacts on bone and cardiovascular health.[1][2] This guide provides a detailed comparative analysis of the bioavailability of Menaquinone-7 (MK-7) and the less-studied, very long-chain Menaquinone-12 (MK-12). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacokinetic profiles of these two vitamin K2 analogues.
Chemical Structures and Physicochemical Properties: The Influence of the Isoprenoid Side Chain
The fundamental structural difference between MK-7 and MK-12 lies in the length of their isoprenoid side chain. This seemingly minor variation has profound implications for their physicochemical properties and, consequently, their biological behavior.
-
Menaquinone-7 (MK-7): Possesses seven unsaturated isoprenoid units in its side chain.
-
Menaquinone-12 (MK-12): Features a significantly longer side chain with twelve unsaturated isoprenoid units.
This increased length in MK-12 results in greater lipophilicity compared to MK-7. While a certain degree of lipophilicity is necessary for absorption of fat-soluble vitamins, excessive lipophilicity can hinder their incorporation into mixed micelles in the gut, a critical step for absorption.
Comparative Bioavailability: A Tale of Two Menaquinones
Bioavailability, the fraction of an administered dose of an unchanged drug that reaches the systemic circulation, is a critical determinant of a nutrient's efficacy. The available scientific evidence strongly indicates a superior bioavailability profile for MK-7 when compared to other menaquinones, and by extension, what can be inferred for MK-12.
Menaquinone-7 (MK-7): The Gold Standard of Menaquinone Bioavailability
Numerous studies have demonstrated the exceptional bioavailability of MK-7. Following oral administration, MK-7 is well-absorbed, reaching maximal serum concentrations at approximately 6 hours post-intake.[3] Its most remarkable characteristic is its long half-life, which is estimated to be around 72 hours.[4] This extended residence time in the circulation allows for more stable serum levels and enhanced uptake by extrahepatic tissues, such as bone and the vasculature.[4] Long-term supplementation with MK-7 leads to a significant, seven- to eight-fold increase in serum levels, indicating its efficient accumulation in the body.[4]
Menaquinone-12 (MK-12): An Inferential Analysis
The absorption of menaquinones is intrinsically linked to their incorporation into mixed micelles, followed by uptake into enterocytes and packaging into chylomicrons. While longer side chains increase lipophilicity, which can enhance association with lipoproteins in circulation, it may also impede the initial absorption process.
Studies on menaquinones with side chains longer than MK-7, such as MK-9, have shown that the absorption rate of menaquinones from the colon decreases markedly as the number of isoprenoid units increases.[5] This suggests that the very long side chain of MK-12 could present a steric hindrance, reducing its efficient incorporation into micelles and subsequent absorption.
Table 1: Comparative Pharmacokinetic Properties of Menaquinone-7 and Inferred Properties of Menaquinone-12
| Parameter | Menaquinone-7 (MK-7) | Menaquinone-12 (MK-12) (Inferred) |
| Isoprenoid Units | 7 | 12 |
| Relative Lipophilicity | High | Very High |
| Absorption Rate | High | Likely Lower than MK-7 |
| Peak Serum Time | ~6 hours[3] | Unknown, potentially delayed |
| Serum Half-Life | ~72 hours[4] | Unknown, potentially long if absorbed |
| Tissue Distribution | Widespread, including extrahepatic tissues[1] | Unknown, likely distributed via lipoproteins if absorbed |
Mechanisms of Absorption and Transport: The Role of Lipoproteins
The absorption of all vitamin K analogues is dependent on the presence of dietary fats and bile salts to facilitate their emulsification and incorporation into mixed micelles. These micelles are then taken up by enterocytes in the small intestine. Inside the enterocytes, menaquinones are packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the systemic circulation.
Once in the bloodstream, menaquinones are transported by lipoproteins. Shorter-chain menaquinones are primarily associated with triacylglycerol-rich lipoproteins (TRLs), while longer-chain menaquinones, including MK-7, are also found in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) fractions.[1] This differential distribution is believed to contribute to the wider tissue distribution of long-chain menaquinones compared to phylloquinone, which is preferentially taken up by the liver.
The very high lipophilicity of MK-12 would theoretically favor its association with lipoproteins. However, this is contingent on its initial absorption from the gut, which, as previously discussed, may be less efficient than that of MK-7.
Experimental Methodologies for Assessing Menaquinone Bioavailability
The determination of menaquinone bioavailability relies on accurate and sensitive analytical methods to quantify their concentrations in biological matrices, primarily serum or plasma.
Experimental Protocol: Quantification of Menaquinones in Human Serum by LC-MS/MS
This protocol outlines a standard procedure for the extraction and quantification of menaquinones from human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum in a glass tube, add an internal standard (e.g., a deuterated analogue of the menaquinone of interest).
-
Add 2 mL of ethanol to precipitate proteins and mix briefly.
-
Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge to separate the layers.
-
Carefully transfer the upper organic (n-hexane) layer to a clean tube.
-
Repeat the extraction of the lower aqueous layer with another 4 mL of n-hexane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 or similar reverse-phase HPLC column to separate the different menaquinone species. An isocratic or gradient elution with a mobile phase consisting of a mixture of methanol, isopropanol, and an aqueous buffer is typically employed.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each menaquinone and monitoring for a characteristic product ion after collision-induced dissociation. This technique provides high selectivity and sensitivity for quantification.
3. Data Analysis:
-
Construct a calibration curve using known concentrations of menaquinone standards.
-
Determine the concentration of the menaquinones in the serum samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
In Vitro Models for Absorption Studies: The Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model to study the intestinal absorption of various compounds, including vitamins.[6][7][8] When cultured, these cells differentiate to form a polarized monolayer with many characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of brush border enzymes and transporters.
Experimental Workflow for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The menaquinone of interest, dissolved in a suitable vehicle, is added to the apical (upper) chamber of the Transwell® insert.
-
Sampling: At various time points, samples are taken from the basolateral (lower) chamber to determine the amount of the menaquinone that has been transported across the cell monolayer.
-
Quantification: The concentration of the menaquinone in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the Caco-2 monolayer.
Visualizing the Concepts: Diagrams
Caption: Experimental Workflow for a Human Bioavailability Study.
Conclusion and Future Directions
The available evidence unequivocally supports the superior bioavailability of Menaquinone-7 compared to other menaquinones, which is attributed to its optimal side-chain length that facilitates efficient absorption and its remarkably long half-life in circulation. While direct human pharmacokinetic data for Menaquinone-12 is lacking, the principles of fat-soluble vitamin absorption and data from other very long-chain menaquinones suggest that its bioavailability is likely lower than that of MK-7 due to potential steric hindrance during micellar incorporation.
For researchers and drug development professionals, MK-7 represents a highly bioavailable form of vitamin K2 with a well-documented pharmacokinetic profile. Future research should aim to directly compare the bioavailability of a wider range of menaquinones, including MK-12, in human subjects to provide a more complete understanding of the structure-function relationship within this important class of vitamins. Such studies will be invaluable for optimizing the formulation of vitamin K supplements and functional foods to maximize their health benefits.
References
-
Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
-
Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. (2023, September 27). National Center for Biotechnology Information. Retrieved from [Link]
-
Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. (2013, July 8). National Center for Biotechnology Information. Retrieved from [Link]
-
Extraction of fat-soluble vitamins from human serum using ISOLUTE® SLE+. (n.d.). Biotage. Retrieved from [Link]
-
LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. (2019, September 19). National Center for Biotechnology Information. Retrieved from [Link]
-
Differential lipoprotein transport pathways of K-vitamins in healthy subjects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. (2012, November 12). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV. (2025, September 15). National Center for Biotechnology Information. Retrieved from [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
-
Intestinal cell models for investigating the uptake, metabolism and absorption of dietary nutrients and bioactive compounds. (2025, August 1). ResearchGate. Retrieved from [Link]
-
LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. (2019, September 4). ResearchGate. Retrieved from [Link]
-
Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020, February 14). National Center for Biotechnology Information. Retrieved from [Link]
-
Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. (n.d.). Frontiers. Retrieved from [Link]
-
Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. (2025, August 7). ResearchGate. Retrieved from [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved from [Link]
-
Drawing graphs with dot. (n.d.). Graphviz. Retrieved from [Link]
-
(PDF) Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV. (2025, September 26). ResearchGate. Retrieved from [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
Plasma lipoproteins as carriers of phylloquinone (vitamin K1) in humans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. (n.d.). springermedizin.de. Retrieved from [Link]
-
(PDF) Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2025, October 16). ResearchGate. Retrieved from [Link]
-
The absorption, transportation and uptake of vitamin K are lipids... (n.d.). ResearchGate. Retrieved from [Link]
-
An example image described using the DOT language. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. (2020, August 30). Frontiers. Retrieved from [Link]
-
Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial. (2024, June 8). National Center for Biotechnology Information. Retrieved from [Link]
-
Pathway Enrichment Analysis plots: easy R tutorial. (2023, August 9). YouTube. Retrieved from [Link]
-
Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production. (2023, August 30). MDPI. Retrieved from [Link]
-
Lipoprotein metabolism and transport | Chylomicron, VLDL,IDL, LDL,HDL. (2020, June 19). YouTube. Retrieved from [Link]
-
A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. (n.d.). Separation Science. Retrieved from [Link]
-
Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies. (2025, October 18). ResearchGate. Retrieved from [Link]
-
Effects of Lipoproteins on Metabolic Health. (n.d.). MDPI. Retrieved from [Link]
-
Analysis and visualization of metabolic pathways and networks: A hypegraph approach. (2023, December 11). ResearchGate. Retrieved from [Link]
-
Dextromethorphan. (n.d.). Wikipedia. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). while true do;. Retrieved from [Link]
-
Optimised “green solvent” extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. (2025, October 24). ResearchGate. Retrieved from [Link]
-
Beneficial Effects of Long Term Menaquinone-7. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
HS-20093 Shows Promising Activity in Relapsed/Refractory Sarcoma. (2026, January 21). OncLive. Retrieved from [Link]
-
Colonic absorption of menaquinone-4 and menaquinone-9 in rats. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Differential lipoprotein transport pathways of K-vitamins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma lipoproteins as carriers of phylloquinone (vitamin K1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colonic absorption of menaquinone-4 and menaquinone-9 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 8. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of MK-12
In the landscape of pharmaceutical analytics, the evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) marks a significant technological advancement. UPLC offers substantial gains in resolution, speed, and sensitivity, driven by the use of sub-2 µm stationary phase particles and instrumentation capable of handling higher pressures.[1][2] For drug development professionals, transitioning an established analytical method from HPLC to UPLC, such as the one for the investigational compound MK-12, is not a trivial step. It necessitates a rigorous cross-validation process to ensure that the new method is not only superior in performance but also generates equivalent, reliable data.
This guide provides an in-depth technical comparison and a systematic approach to the cross-validation of HPLC and UPLC methods for the quantitative analysis of MK-12. We will delve into the scientific rationale behind the method transfer, provide detailed experimental protocols, and present a framework for data comparison, all grounded in established regulatory principles.
The Foundational Shift: Understanding HPLC vs. UPLC
The core distinction between HPLC and UPLC lies in the particle size of the stationary phase.[3] Traditional HPLC methods typically utilize columns packed with particles of 3-5 µm, whereas UPLC employs particles smaller than 2 µm.[2] This fundamental change, governed by the principles of the van Deemter equation, leads to a significant increase in chromatographic efficiency.[2] The smaller particles provide more surface area for interaction, resulting in sharper and narrower peaks. However, they also create higher backpressure, necessitating specialized UPLC systems capable of operating at pressures up to 15,000 psi, compared to the 5,000-6,000 psi limits of conventional HPLC systems.[4][5]
The practical implications for a laboratory are profound:
-
Increased Throughput: Faster analysis times lead to higher sample throughput, which is critical in a drug development setting.[3]
-
Enhanced Resolution and Sensitivity: Sharper peaks allow for better separation of the main analyte from impurities and can lead to lower limits of detection (LOD) and quantification (LOQ).[6][7]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a greener and more cost-effective technology.[3][5]
However, these advantages can only be realized after a carefully planned and executed method transfer and validation.
Part 1: The Cross-Validation Strategy
The objective of cross-validating the MK-12 methods is to demonstrate that the UPLC procedure is suitable for its intended purpose and provides results that are equivalent to the original, validated HPLC method.[8] The process involves more than simply scaling the method parameters; it requires a comprehensive validation of the new UPLC method in accordance with regulatory guidelines such as ICH Q2(R1).[8][9]
The transfer of an analytical procedure is a documented process that qualifies the receiving laboratory (or in this case, the new methodology) to use the analytical test procedure.[10][11] Our strategy will be based on comparative testing, analyzing the same batches of MK-12 drug substance with both the established HPLC method and the newly developed UPLC method.[12]
Caption: Workflow for HPLC to UPLC Method Cross-Validation.
Part 2: Experimental Protocols
A self-validating system is crucial for ensuring the integrity of analytical data. This begins with a well-defined System Suitability Test (SST), which is an integral part of any chromatographic method.[13][14] The SST verifies that the chromatographic system is adequate for the intended analysis on the day of the experiment.[15]
Sample Preparation (Applicable to both methods)
-
Stock Solution: Prepare a stock solution of MK-12 reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for the assay.
-
Sample Solution: Prepare the sample solution of the MK-12 drug substance to a target concentration of 0.1 mg/mL in the mobile phase.
Protocol 1: Established HPLC Method
-
Instrumentation: An HPLC system with a PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-15 min: 30% to 70% B
-
15-16 min: 70% to 30% B
-
16-20 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Protocol 2: Proposed UPLC Method (Transferred and Optimized)
This UPLC method is a geometrically scaled version of the HPLC method, designed to achieve a rapid analysis while maintaining or improving separation quality.[1] The transfer requires scaling the flow rate, injection volume, and gradient times to the smaller column dimensions.[1]
-
Instrumentation: A UPLC system with a PDA detector.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-3.0 min: 30% to 70% B
-
3.0-3.2 min: 70% to 30% B
-
3.2-4.0 min: 30% B (equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
System Suitability Test (SST) Protocol
Before initiating any sample analysis, the performance of the chromatographic system must be verified.[13]
-
Make five replicate injections of the working standard solution (0.1 mg/mL MK-12).
-
Calculate the following parameters and check against the acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 (HPLC), > 5000 (UPLC) | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[14] |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Part 3: Validation and Comparative Data
The new UPLC method must undergo a full validation as per ICH Q2(R1) guidelines to demonstrate its suitability.[8] The validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[16] Following validation, a comparative analysis is performed.
Comparative Performance Data
The cross-validation involves analyzing the same set of MK-12 samples and standards on both systems. The following table summarizes the expected performance data based on typical improvements observed when transitioning from HPLC to UPLC technology.[1]
| Performance Parameter | HPLC Method | UPLC Method | Justification of Performance Change |
| Retention Time (min) | ~8.5 | ~2.1 | Shorter column and higher optimal linear velocity result in a significantly faster run time.[4] |
| Analysis Time (min) | 20 | 4 | UPLC provides a major increase in sample throughput.[6] |
| Resolution (Rs) | > 2.0 | > 2.5 | Higher efficiency of the UPLC column leads to better separation of adjacent peaks.[2] |
| Theoretical Plates (N) | ~12,000 | ~30,000 | The smaller particle size of the UPLC column results in a substantial increase in column efficiency and peak sharpness.[1] |
| Tailing Factor | 1.2 | 1.1 | Sharper, more symmetrical peaks are characteristic of UPLC separations.[1] |
| System Backpressure (psi) | ~1,500 | ~8,500 | The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure, requiring specialized instrumentation.[1][17] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | ~0.05 µg/mL | Increased sensitivity from sharper peaks allows for the accurate measurement of MK-12 at lower concentrations.[1][7] |
| Solvent Consumption/Run | ~20 mL | ~2 mL | Shorter run time and lower flow rate dramatically reduce solvent usage.[3] |
Comparative Results for MK-12 Batch Analysis
The ultimate test of the cross-validation is the direct comparison of results for the same batch of material.
| Analysis | HPLC Result | UPLC Result | Acceptance Criteria |
| Assay (% w/w) | 99.6% | 99.7% | Difference should not exceed 2.0% |
| Impurity A (% area) | 0.12% | 0.11% | Difference should not exceed 0.05% |
| Total Impurities (%) | 0.25% | 0.23% | Difference should not exceed 0.1% |
The acceptance criteria should be predefined in a validation or transfer protocol and justified based on the process capability and the specification limits for the product.
Caption: Decision workflow for comparative analysis.
Conclusion and Recommendations
The transition from an HPLC to a UPLC method for the analysis of MK-12 offers compelling advantages in terms of speed, sensitivity, and operational efficiency. This guide has outlined a systematic and scientifically sound approach to cross-validate the two methods, ensuring data integrity and regulatory compliance. The experimental data presented, though hypothetical, are representative of the performance gains typically achieved.
The successful completion of this cross-validation protocol demonstrates that the new UPLC method is fit for its intended purpose and can replace the legacy HPLC method for routine analysis of MK-12.[18] This not only enhances laboratory productivity but also aligns with modern analytical practices that emphasize efficiency and reduced environmental impact. The key to a successful transfer is a robust validation plan, predefined acceptance criteria, and thorough documentation.[11][19]
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. usp 1224 transfer of analytical procedures. Available from: [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. 2022. Available from: [Link]
-
ResearchGate. COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. Available from: [Link]
-
USP-NF. 〈1224〉 Transfer of Analytical Procedures. Available from: [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. 2018. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. 2013. Available from: [Link]
-
ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. 2023. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
-
Quantics Biostatistics. Assay Transfers: A Guide to USP <1224>. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]
-
MDPI. Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. 2023. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]
-
Chromatography Online. System Suitability. 2014. Available from: [Link]
-
Scribd. Transfer of Analytical Procedures 1224 Usp42 - NF. Available from: [Link]
-
Semantic Scholar. Experimental design in HPLC separation of pharmaceuticals. Available from: [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. 2024. Available from: [Link]
-
CASSS. Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations Facilitators –. Available from: [Link]
-
PubMed. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. alispharm.com [alispharm.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 11. quantics.co.uk [quantics.co.uk]
- 12. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 13. database.ich.org [database.ich.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. casss.org [casss.org]
A Senior Application Scientist's Guide to the Relative Abundance of Menaquinone-12 in Microbial Communities
This guide provides an in-depth technical comparison of methodologies to determine the relative abundance of Menaquinone-12 (MK-12) within microbial communities. It is intended for researchers, scientists, and drug development professionals seeking to understand and quantify this long-chain menaquinone. We will delve into the biological significance of menaquinone chain length, compare analytical techniques, and provide actionable experimental protocols.
Introduction: The Significance of Menaquinone-12
Menaquinones (MKs), or vitamin K2, are essential lipid-soluble molecules primarily synthesized by bacteria.[1] They are crucial components of the electron transport chain in many bacterial species, playing a vital role in both aerobic and anaerobic respiration.[2][3] The structure of a menaquinone consists of a naphthoquinone ring with an isoprenoid side chain of varying length. This length is denoted by "-n" in MK-n, where 'n' represents the number of isoprenoid units.[4] While shorter-chain menaquinones like MK-4 and MK-7 have been extensively studied, the longer-chain variants, including MK-12, remain less characterized despite their potential importance in specific microbial niches.
The length of the isoprenoid side chain is not arbitrary; it influences the physicochemical properties of the menaquinone, such as its hydrophobicity and positioning within the cell membrane. This, in turn, affects the efficiency of electron transfer. Longer-chain menaquinones, like MK-12, are thought to be more efficient in aerobic respiratory electron transport chains.[5] Understanding the abundance of MK-12 can, therefore, provide insights into the metabolic strategies of microbial communities and identify potential targets for novel antimicrobial agents, as the menaquinone biosynthesis pathway is essential for the survival of many Gram-positive bacteria.[2]
Known Microbial Producers of Menaquinone-12
While a wide array of bacteria produce a variety of menaquinones, the production of very-long-chain forms like MK-12 is less common. The most definitive evidence for MK-12 production comes from the phylum Actinobacteria, a group of Gram-positive bacteria known for their complex secondary metabolism.
Specifically, studies on the genus Microbacterium have identified strains that contain both MK-10 and MK-12 as their primary respiratory quinones. This finding is significant as it points to a specific bacterial lineage where MK-12 is not just a minor component but a key part of its respiratory system. While the exact relative abundance can vary between species and even strains, the consistent presence of MK-12 in these bacteria makes them a primary target for investigation.
Other members of the Actinobacteria phylum are also known to produce complex mixtures of long-chain menaquinones, and it is plausible that MK-12 may be present as a minor component in some species of genera like Actinoplanes and Streptomyces. However, current literature predominantly highlights menaquinones with shorter side chains (e.g., MK-9) in these genera.
Comparative Analysis of Quantification Methodologies
The accurate quantification of MK-12 in a complex microbial sample requires a robust analytical approach. The two primary methods employed for menaquinone analysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the available instrumentation.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the naphthoquinone ring. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. |
| Sensitivity | Moderate. May not be suitable for detecting very low abundance menaquinones. | High to very high. Ideal for trace-level quantification.[6] |
| Selectivity | Good. Can resolve different MK homologs based on chain length. | Excellent. Provides structural confirmation and can distinguish between isomers. |
| Cost | Lower initial investment and maintenance costs. | Higher initial investment and maintenance costs.[7] |
| Expertise | Requires moderate expertise in chromatography. | Requires specialized expertise in mass spectrometry. |
| Validation | Well-established validation protocols are available.[7] | Rigorous validation is crucial, especially for complex matrices.[8] |
Causality Behind Experimental Choices: For initial screening of microbial cultures expected to have high concentrations of menaquinones, HPLC-UV is a cost-effective and reliable choice. However, when analyzing complex environmental samples or searching for low-abundance forms like MK-12, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[6] The ability of LC-MS/MS to provide structural confirmation through fragmentation patterns is critical for confident identification of long-chain menaquinones in a mixture.
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols include steps for extraction and analysis, with the understanding that proper controls (e.g., matrix spikes, internal standards) are essential for validation.
Menaquinone Extraction from Bacterial Cultures
This protocol is a modified version of established methods for extracting menaquinones from bacterial biomass.
Diagram of the Menaquinone Extraction Workflow
Caption: Workflow for the extraction of menaquinones from bacterial cells.
Step-by-Step Protocol:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis and Extraction:
-
To the cell pellet, add 10 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 5 minutes to ensure complete cell lysis and lipid extraction.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
-
Phase Separation:
-
Add 2 mL of sterile water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic (chloroform) phase containing the lipids, including menaquinones, using a glass Pasteur pipette.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 35-40°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of the initial mobile phase for your chosen analytical method (see below).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
HPLC-UV Method for Long-Chain Menaquinone Analysis
This method is suitable for the separation and quantification of long-chain menaquinones, including MK-12.
Diagram of the HPLC-UV Analytical Workflow
Caption: General workflow for HPLC-UV analysis of menaquinones.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and isopropanol.
-
Solvent A: Methanol
-
Solvent B: Isopropanol
-
Gradient: Start with 95% A, linearly decrease to 50% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 248 nm.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) using commercially available menaquinone standards (if available for MK-12, otherwise use a closely related long-chain MK for initial method development).[9]
LC-MS/MS Method for Trace-Level Menaquinone Analysis
This highly sensitive method is ideal for confirming the identity and quantifying low levels of MK-12.
Diagram of the LC-MS/MS Analytical Workflow
Caption: Schematic of an LC-MS/MS system for menaquinone analysis.
LC-MS/MS Parameters:
-
LC System: A UHPLC system is recommended for better resolution of long-chain menaquinones.
-
Column: C18 or similar hydrophobic stationary phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
A suitable gradient will need to be developed to resolve the very hydrophobic MK-12 from other lipids.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for MK-12 would need to be determined. For long-chain menaquinones, a common product ion results from the fragmentation of the naphthoquinone ring.
Menaquinone Biosynthesis Pathway
Understanding the biosynthesis of menaquinones is critical for metabolic engineering efforts and for interpreting the presence of different MK forms. Bacteria primarily use two distinct pathways for menaquinone biosynthesis: the canonical pathway and the futalosine pathway.
Diagram of the Canonical Menaquinone Biosynthesis Pathway
Caption: Simplified canonical menaquinone biosynthesis pathway.
Conclusion and Future Directions
While Menaquinone-12 is not as ubiquitously distributed as other menaquinones, its confirmed presence as a major respiratory quinone in certain Microbacterium species underscores its importance in specific microbial lineages. The analytical workflows detailed in this guide provide a robust framework for researchers to quantify MK-12 and other long-chain menaquinones in their samples of interest.
Future research should focus on:
-
Quantitative Profiling: Performing comprehensive quantitative analyses of the menaquinone content in a wider range of Actinobacteria to determine the prevalence and relative abundance of MK-12.
-
Functional Studies: Investigating the specific physiological advantages conferred by MK-12 in the bacteria that produce it, particularly in relation to their environmental niche and metabolic capabilities.
-
Bioavailability and Bioactivity: Exploring the potential absorption and biological activity of very-long-chain menaquinones like MK-12 in the context of the host-microbiome interaction.
By employing the methodologies outlined here, the scientific community can further elucidate the role of this intriguing long-chain menaquinone in the microbial world.
References
-
Liu, X., Charamis, J., Boeren, S., Blok, A., Lewis, M., Smid, E. J., & Abee, T. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology, 13, 843130. [Link]
-
Guescini, M., Stocchi, V., & Lattanzio, F. (2023). A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. ACS Omega, 8(18), 15987–15995. [Link]
-
Walther, B., Karl, J. P., Booth, S. L., & Boyaval, P. (2013). Menaquinones, bacteria, and the food supply: the relevance of dairy and fermented food products to vitamin K requirements. Advances in Nutrition, 4(4), 463–473. [Link]
-
Karl, J. P., Meydani, M., Barnett, J. B., Vanegas, S. M., Barger, K., Fu, X., Goldin, B., Kane, A., Rasmussen, H., Vangay, P., et al. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American Journal of Clinical Nutrition, 106(4), 1052–1061. [Link]
-
Švec, F., & Hájková, K. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis, 174, 594-600. [Link]
-
CD Genomics. (n.d.). Absolute Abundance vs Relative Abundance in the Microbiome. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Vitamin K2. In Wikipedia. [Link]
-
Walther, B., Karl, J. P., Booth, S. L., & Boyaval, P. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 463–473. [Link]
-
ResearchGate. (2023). Relative abundance of bacteria at the genus level under different... [Link]
-
Liu, X., Charamis, J., Boeren, S., Blok, A., Lewis, M., Smid, E. J., & Abee, T. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. PubMed, 35300263. [Link]
-
ResearchGate. (2021). Determination of menaquinone-7 by a novel, simplified HPLC method. [Link]
-
Separation Science. (2023). Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. [Link]
-
Jensen, P. R., & Fenical, W. (1995). The relative abundance and seawater requirements of gram-positive bacteria in near-shore tropical marine samples. Microbial Ecology, 29(3), 249–257. [Link]
-
Karl, J. P., Meydani, M., Barnett, J. B., Vanegas, S. M., Barger, K., Fu, X., Goldin, B., Kane, A., Rasmussen, H., Vangay, P., et al. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. PubMed, 28814395. [Link]
-
ResearchGate. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. [Link]
-
ResearchGate. (2009). (PDF) Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. [Link]
-
ResearchGate. (2023). (PDF) The percentage of average relative abundances of Methylobacterium sp. Oral Taxon C7, Methylobacterium sp. Oral Taxon B84, and Methylobacterium hispanicumand association with periodontal health and type 2 diabetes in a cohort of Sri Lankan men diagnosed with oral broepithelial polyps. [Link]
-
Karl, J. P., Meydani, M., Barnett, J. B., Vanegas, S. M., Barger, K., Fu, X., Goldin, B., Kane, A., Rasmussen, H., Vangay, P., et al. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. The American Journal of Clinical Nutrition, 106(4), 1052–1061. [Link]
-
Neves, A. R., & Kuipers, O. P. (2021). Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactobacillus buchneri. International Journal of Molecular Sciences, 22(14), 7405. [Link]
-
Walsh Medical Media. (2016). Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. [Link]
-
Walther, B., Karl, J. P., Booth, S. L., & Boyaval, P. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements. Advances in Nutrition, 4(4), 463–473. [Link]
-
Ellis, J. L., & Ferruzzi, M. G. (2021). Dietary vitamin K is remodeled by gut microbiota and influences community composition. Gut Microbes, 13(1), 1905031. [Link]
-
ResearchGate. (2011). A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. [Link]
-
ResearchGate. (2019). Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. [Link]
-
ResearchGate. (2017). Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 3. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 5. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differential Expression Analysis of Menaquinone Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Menaquinone, or Vitamin K2, is a critical component of the electron transport chain in many bacteria, playing a vital role in cellular respiration and survival, particularly under anaerobic conditions.[1][2] The biosynthesis of this essential molecule is a complex, multi-step process encoded by a series of men genes. Understanding the regulation of these genes is paramount for developing novel antimicrobial strategies and for metabolic engineering applications. This guide provides an in-depth comparison of methodologies for analyzing the differential expression of menaquinone biosynthesis genes, supported by experimental insights and detailed protocols.
The Significance of Menaquinone Biosynthesis Regulation
The expression of men genes is tightly regulated in response to various environmental cues and cellular states. For instance, in Staphylococcus aureus, a notorious human pathogen, the menaquinone pathway is essential for both aerobic and anaerobic respiration.[1] A defect in this pathway, such as a mutation in the menD gene, leads to global changes in gene expression, mimicking an anaerobic response even in the presence of oxygen.[3] This includes the upregulation of glycolytic and fermentation pathways and the downregulation of the TCA cycle.[3] Furthermore, the menaquinone pathway has been implicated in the bacterium's susceptibility to certain antibiotics and its ability to form biofilms, making it a promising target for novel therapeutic interventions.[4][5] In Bacillus subtilis, the expression of menaquinone biosynthesis genes is linked to developmental processes like sporulation, a survival mechanism initiated under nutritional stress.[6][7]
Comparing Methodologies for Differential Gene Expression Analysis
The choice of method for analyzing the differential expression of menaquinone biosynthesis genes depends on the specific research question, the desired level of quantification, and the experimental context. Here, we compare two widely used techniques: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-seq).
| Feature | RT-qPCR | RNA-Seq |
| Principle | Measures the amplification of specific cDNA targets in real-time. | High-throughput sequencing of the entire transcriptome. |
| Scope | Targeted, measures the expression of a few genes of interest. | Untargeted, provides a global view of gene expression. |
| Sensitivity | High, can detect low-abundance transcripts. | High, with deep sequencing. |
| Quantification | Relative or absolute quantification. | Primarily relative quantification. |
| Discovery | Not suitable for discovering novel transcripts. | Enables the discovery of novel genes, isoforms, and non-coding RNAs. |
| Cost | Relatively low per gene. | Higher initial cost, but lower cost per gene for large-scale studies. |
| Throughput | Lower, limited number of genes and samples per run. | High, can analyze thousands of genes in multiple samples simultaneously. |
| Data Analysis | Relatively straightforward. | Complex bioinformatics analysis required. |
Causality behind Experimental Choices:
-
For validating the expression of a few specific men genes under defined conditions (e.g., antibiotic stress), RT-qPCR is the more efficient and cost-effective choice. Its high sensitivity makes it ideal for confirming findings from larger-scale studies.
-
To gain a comprehensive, unbiased understanding of how the entire menaquinone biosynthesis pathway and other related metabolic pathways are regulated in response to a particular stimulus (e.g., anaerobic growth, biofilm formation), RNA-seq is the superior approach. Its ability to capture the entire transcriptome can reveal novel regulatory networks and off-target effects of treatments.
Experimental Workflows: A Self-Validating System
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflows for RNA-seq and RT-qPCR are designed to be self-validating, with built-in quality control steps.
Diagram of the Experimental Workflow
Caption: A comprehensive workflow for differential expression analysis of menaquinone biosynthesis genes.
Step-by-Step Methodologies
This initial step is critical as it defines the experimental comparison. For example, to investigate the effect of anaerobic conditions on men gene expression in E. coli, cultures would be grown aerobically (control) and anaerobically (treatment).[8] To study the impact of antibiotic stress on S. aureus, cultures would be exposed to a sub-lethal concentration of the antibiotic of interest.
High-quality, intact RNA is the cornerstone of any gene expression study.
Protocol:
-
Cell Lysis: Rapidly lyse bacterial cells to inactivate RNases. For Gram-positive bacteria like S. aureus and B. subtilis, enzymatic lysis with lysozyme followed by mechanical disruption (e.g., bead beating) is often necessary.
-
RNA Purification: Use a column-based RNA purification kit or a phenol-chloroform extraction method. Ensure complete removal of genomic DNA by treating the RNA sample with DNase I.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended for RNA-seq.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the reference genome of the bacterium.
-
Gene Expression Quantification: Count the number of reads that map to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the control and treatment groups. These packages model the read counts using a negative binomial distribution to account for the biological and technical variability in RNA-seq data.
-
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Design primers specific to the men genes of interest and at least one stably expressed reference gene (e.g., 16S rRNA, gyrA). Validate primer efficiency through a standard curve analysis.
-
qPCR: Perform the qPCR reaction using a SYBR Green or probe-based detection method. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizing the Menaquinone Biosynthesis Pathway
Understanding the pathway is essential for interpreting gene expression data. The following diagram illustrates the key steps and genes involved in the classical menaquinone biosynthesis pathway in bacteria.
Caption: The classical menaquinone biosynthesis pathway in bacteria.
Conclusion
The differential expression analysis of menaquinone biosynthesis genes offers a powerful lens through which to investigate bacterial physiology, identify novel drug targets, and engineer metabolic pathways. The choice between targeted (RT-qPCR) and global (RNA-seq) approaches should be guided by the specific research objectives. By employing a well-designed, self-validating experimental workflow, researchers can generate high-quality, reproducible data that will advance our understanding of this essential bacterial pathway. The integration of robust experimental protocols with sophisticated data analysis tools is key to unlocking the full potential of these methodologies.
References
- Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). In Escherichia coli and Salmonella: Cellular and Molecular Biology. ASM Press.
- Suo, Y., et al. (2014). Menaquinone-7 biosynthesis in Bacillus subtilis. Applied Microbiology and Biotechnology, 98(12), 5357–5365.
- Fuchs, S., et al. (2012). A Defect in Menadione Biosynthesis Induces Global Changes in Gene Expression in Staphylococcus aureus. Journal of Bacteriology, 194(12), 3232–3243.
- Johnston, J. B., et al. (2020). Inhibiting Menaquinone Biosynthesis and Biofilms in Staphylococcus aureus.
- Wakeman, C. A., et al. (2012). Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus. Molecular Microbiology, 86(6), 1336–1350.
- Cui, W., et al. (2021). Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA. Journal of Agricultural and Food Chemistry, 69(42), 12516–12525.
- Chen, M., et al. (2021). Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 9, 688133.
- Berenjian, A., et al. (2014). The effect of sporulation on menaquinone-7 production in Bacillus subtilis natto. Bioprocess and Biosystems Engineering, 37(1), 149–155.
- Hiratsuka, T., et al. (2008). An Alternative Menaquinone Biosynthetic Pathway Operating in Microorganisms. Science, 321(5896), 1670–1673.
- Wang, Y., et al. (2023). Physiological and Transcriptomic Analyses of Escherichia coli Serotype O157:H7 in Response to Rhamnolipid Treatment. International Journal of Molecular Sciences, 24(16), 12901.
- Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550.
- Robinson, M. D., McCarthy, D. J., & Smyth, G. K. (2010). edgeR: a Bioconductor package for differential expression analysis of digital gene expression data.
- Nowicka, B., & Kruk, J. (2010). Occurrence, biosynthesis and function of anaplerotic quinones. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(9), 1587–1605.
- Errington, J. (2020). Milestones in Bacillus subtilis sporulation research. Microbial Cell, 7(12), 318–333.
- Rowland, B., & Taber, H. (1995). Structural organization of a Bacillus subtilis operon encoding menaquinone biosynthetic enzymes. Gene, 167(1-2), 135–139.
- Meganathan, R., & Kwon, O. (2009). Biosynthesis of Menaquinone (Vitamin K₂) and Ubiquinone (Coenzyme Q). EcoSal Plus, 3(2).
- Piggot, P. J., & Hilbert, D. W. (2004). Sporulation of Bacillus subtilis. Current Opinion in Microbiology, 7(6), 579–586.
- Unden, G., & Bongaerts, J. (1997). Alternative respiratory pathways of Escherichia coli: energetics and transcriptional regulation in response to oxygen. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1320(3), 217–234.
- Nasser, A., et al. (2022). The menaquinone pathway is important for susceptibility of Staphylococcus aureus to the antibiotic adjuvant, cannabidiol. Frontiers in Cellular and Infection Microbiology, 12, 1004505.
- Stragier, P., & Losick, R. (1996). Molecular genetics of sporulation in Bacillus subtilis. Annual Review of Genetics, 30, 297–341.
- Li, Y., et al. (2022). Optimization of Sporulation Conditions for Bacillus subtilis BSNK-5.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cmrf.org.nz [cmrf.org.nz]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Sporulation in Bacillus subtilis - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Menaquinone 12
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Menaquinone 12 (MK-12). As a long-chain, lipophilic vitamin K2 analogue, MK-12 requires meticulous handling to ensure personnel safety and prevent contamination. This document moves beyond a simple checklist, offering a risk-based framework rooted in the principles of chemical hygiene and potent compound management.
Understanding the Risk Profile of Menaquinone 12
While comprehensive toxicological data for Menaquinone 12 is not widely available, a conservative approach to handling is warranted based on the data for similar long-chain menaquinones, such as Menaquinone-7 (MK-7). Safety Data Sheets (SDS) for related compounds indicate that the primary risks are associated with the physical form of the substance, particularly when handled as a powder.
-
Inhalation: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation.[1]
-
Dermal Contact: Although many menaquinone variants are not classified as skin irritants, direct contact with the powder or solutions may cause moderate irritation.[1][2] As a highly lipophilic molecule, there is a potential for absorption through the skin, especially with prolonged contact or when dissolved in solvents.
-
Eye Contact: Particulate matter can cause mechanical irritation to the eyes.[1]
-
Ingestion: May be harmful if swallowed.[1]
It is crucial to note that for many research compounds like menaquinones, health and safety data are incomplete.[1][3] Therefore, the core principle is to minimize exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
The Core of Protection: A Risk-Based PPE Strategy
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the potential for exposure. We will categorize laboratory operations into three tiers of potential exposure to define the necessary PPE.
| Exposure Tier | Tasks | Primary Risks |
| Tier 1: Low Exposure | - Handling sealed containers- Visual inspection- Preparing dilute solutions (<1 mg/mL) within a ventilated enclosure | Minimal risk of aerosolization; low concentration reduces hazard of splashes. |
| Tier 2: Moderate Exposure | - Weighing milligram quantities- Reconstituting stock solutions- Performing transfers of solids or concentrated solutions | Potential for generating fine dust; risk of splashing concentrated solutions. |
| Tier 3: High Exposure | - Weighing gram-scale quantities- Bulk powder transfers- Cleaning spills of dry powder | High probability of aerosolization and dust generation; significant contact risk. |
This tiered approach allows for a logical and scientifically grounded selection of PPE, ensuring protection while avoiding unnecessary burdens on the researcher.
Diagram: PPE Selection Workflow
The following workflow illustrates a decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection is based on a tiered risk assessment of the task.
Detailed PPE Protocols and Their Scientific Rationale
Hand Protection: The First Line of Defense
Due to its lipophilic nature, MK-12 can readily adhere to skin and may be absorbed, particularly when in solution.
-
Glove Type: Nitrile gloves are the standard recommendation for handling most laboratory chemicals and are suitable for MK-12. They provide excellent resistance to a wide range of solvents and are less likely to cause allergic reactions than latex.[4]
-
Why Powder-Free? Always use powder-free gloves. The powder on traditional gloves can become an aerosolized carrier for chemical particulates, leading to inadvertent inhalation and widespread contamination of surfaces.
-
Double Gloving (Tier 2 & 3): For tasks with higher exposure potential, such as weighing powders or handling concentrated solutions, double gloving is mandatory. This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin.[5] This is a standard technique when handling potent pharmaceutical compounds.[6] The outer glove should be removed and disposed of immediately after the handling procedure is complete, before touching any other surfaces like keyboards or door handles.
Eye and Face Protection: Shielding Sensitive Membranes
-
Tier 1: Standard safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards are sufficient.
-
Tier 2 & 3: Chemical splash goggles are required.[5][7] Goggles provide a complete seal around the eyes, offering superior protection from airborne powder and splashes of concentrated solutions compared to safety glasses.
Body Protection: Preventing Contamination of Personal Clothing
-
Tier 1 & 2: A clean, buttoned lab coat provides a sufficient barrier.
-
Tier 3 / Spills: A disposable, solid-front gown with knit cuffs is recommended. The knit cuffs ensure a snug fit around the inner glove, preventing powder from entering the sleeve. This is part of the "double barrier" concept, ensuring two layers of protection between the chemical and the operator.[6]
Respiratory Protection: The Critical Barrier for Powders
Respiratory protection is essential when there is a risk of inhaling airborne particles. The choice of respirator is directly linked to the potential dust concentration.
-
Tier 1: No respiratory protection is required if all work is performed within a certified chemical fume hood or other ventilated enclosure.
-
Tier 2: If weighing or handling small amounts of powder outside of a primary engineering control (e.g., on an open bench, which is not recommended), a disposable N95 (US NIOSH) or FFP2 (EU EN 149) filtering facepiece respirator is the minimum requirement.
-
Tier 3 / Spills: For handling bulk quantities or cleaning up spills of dry powder, a higher level of protection is necessary. An elastomeric half-mask respirator with P100 (US NIOSH) or FFP3 (EU EN 149) particulate filters should be used.[8] These respirators provide a better facial seal and higher filtration efficiency than disposable masks. Personnel must be properly fit-tested before using any tight-fitting respirator.[9]
Operational Plan: Step-by-Step Procedures
Protocol for Weighing Menaquinone 12 Powder (Tier 2)
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Gather all necessary equipment (spatulas, weigh paper/boats, vials) before starting.
-
Don PPE: Follow the donning sequence in the diagram below. At a minimum: lab coat, inner nitrile gloves, safety goggles, outer nitrile gloves. If outside an enclosure, don an N95/FFP2 respirator.
-
Handling: Open the primary container slowly to avoid disturbing the powder. Use a dedicated, clean spatula to carefully transfer the desired amount to the weigh paper. Avoid tapping or shaking containers, which can generate dust.
-
Tare & Measure: Place the weigh paper on the analytical balance and record the weight.
-
Transfer: Carefully transfer the powder into the receiving vial.
-
Cleanup: Immediately after weighing, use a disposable wipe lightly dampened with 70% ethanol to clean the spatula, weigh boat, and any surfaces around the balance. Dispose of all contaminated disposables into a designated chemical waste bag.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to touch your skin with the outer, potentially contaminated surfaces. (See Doffing Diagram). Wash hands thoroughly.
Diagram: PPE Donning and Doffing Sequence
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal is critical to prevent environmental release and ensure the safety of others.
-
Solid Waste: All disposable items that have come into contact with MK-12 (gloves, weigh paper, wipes, disposable gowns) must be placed in a clearly labeled, sealed hazardous waste container.[3][10]
-
Sharps: Needles or syringes used to transfer MK-12 solutions must be disposed of in an appropriate sharps container.
-
Liquid Waste: Unused or waste solutions of MK-12 should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour menaquinone solutions down the drain.[1]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[10] The preferred method for such compounds is typically high-temperature incineration.
Emergency Procedures: Spill Response
Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Assess and Don PPE: For any spill, don Tier 3 PPE: disposable gown, double nitrile gloves, safety goggles, and an elastomeric respirator with P100/FFP3 filters.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads or paper towels to minimize further aerosolization. DO NOT use a dry brush or sweep.
-
For Liquids: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pillow), working from the outside in.
-
-
Cleanup:
-
Carefully collect the absorbed material using scoops or forceps and place it into a designated hazardous waste bag.
-
Once the bulk of the spill is removed, decontaminate the area. Use a disposable wipe dampened with a suitable solvent (e.g., ethanol or isopropanol) followed by a wipe with soapy water.
-
-
Disposal: Place all cleanup materials into the hazardous waste bag, seal it, and arrange for disposal through your EHS office.
-
Doffing: Carefully remove PPE as described in the doffing diagram and wash hands thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
By adhering to these scientifically-grounded protocols, you can handle Menaquinone 12 with a high degree of safety, protecting yourself, your colleagues, and the integrity of your research.
References
-
Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. [Link]
-
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]
-
Safe and Efficient Handling of High Potent Drug Products. (n.d.). Aenova Group. [Link]
-
Processes and Interactions Impacting the Stability and Compatibility of Vitamin K and Gold Nanoparticles. (2023). MDPI. [Link]
-
Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara - Environment, Health and Safety. [Link]
-
Managing Fine Powder Dust in Chemical Production Lines. (2025). Institution of Chemical Engineers (IChemE). [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. [Link]
-
Safety first: Considerations when formulating high potency compounds. (2023). Siegfried Holding AG. [Link]
-
Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes. (2018). PMC | NIH. [Link]
-
How to Protect Yourself From Respiratory Hazards. (1993). MU Extension. [Link]
-
Potent compound safety in the laboratory. (n.d.). TKS Publisher. [Link]
-
Frequently Asked Questions About Vitamin K Deficiency Bleeding. (2025). CDC. [Link]
-
Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. [Link]
-
Respirator for powder coating. (n.d.). Arbin Safety Products. [Link]
-
Safe Handling of Highly Potent Substances. (2023). GMP Journal. [Link]
-
Cyanide. (n.d.). Wikipedia. [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Cintas. [Link]
-
Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Pittsburgh - Environmental Health and Safety. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 6. content.siegfried.ch [content.siegfried.ch]
- 7. echemi.com [echemi.com]
- 8. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
